Diallyl trisulfide
Description
This compound is a natural product found in Allium ursinum, Allium victorialis, and other organisms with data available.
Structure
3D Structure
Properties
IUPAC Name |
3-(prop-2-enyltrisulfanyl)prop-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10S3/c1-3-5-7-9-8-6-4-2/h3-4H,1-2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBAXRAHSPKWNCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSSSCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9045972 | |
| Record name | Diallyl trisulfide | |
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Molecular Weight |
178.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, yellow liquid with disagreeable odour | |
| Record name | Allitridin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031154 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | Diallyl trisulfide | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/153/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
112.00 to 120.00 °C. @ 16.00 mm Hg | |
| Record name | Allitridin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031154 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
insoluble in water and alcohol; miscible with ether | |
| Record name | Diallyl trisulfide | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/153/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.135-1.170 | |
| Record name | Diallyl trisulfide | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/153/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
2050-87-5, 8008-99-9 | |
| Record name | Diallyl trisulfide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2050-87-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Diallyl trisulfide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002050875 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diallyl trisulfide | |
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| Record name | Diallyl trisulphide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.462 | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Garlic, ext. | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.426 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ALLYL TRISULFIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0ZO1U5A3XX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Allitridin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031154 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Diallyl trisulfide as a hydrogen sulfide donor
An In-depth Technical Guide to Diallyl Trisulfide as a Hydrogen Sulfide Donor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound (DATS), a potent organosulfur compound derived from garlic (Allium sativum), has emerged as a significant subject of research due to its role as a robust exogenous donor of hydrogen sulfide (H₂S).[1][2] H₂S is an endogenous gasotransmitter involved in a multitude of physiological and pathophysiological processes, including cardiovascular regulation, inflammation, and cellular apoptosis.[3][4] DATS releases H₂S rapidly in a thiol-dependent manner, primarily through a reaction with glutathione (GSH).[5][6] This mechanism underlies its diverse biological activities, from potent antioxidant and anti-inflammatory effects to the induction of apoptosis in cancer cells.[7][8] This document provides a comprehensive technical overview of the core mechanisms of DATS as an H₂S donor, summarizes key quantitative data, details relevant experimental protocols, and visualizes the critical signaling pathways it modulates.
Chemical Properties and Mechanism of H₂S Release
This compound (C₆H₁₀S₃) is a key bioactive component of garlic oil, characterized by a three-sulfur atom chain flanked by two allyl groups.[2] This polysulfide structure is critical for its ability to release H₂S. Unlike diallyl disulfide (DADS), which is a slow and inefficient H₂S donor, DATS reacts rapidly with biological thiols to produce H₂S.[5][6][9]
Thiol-Dependent H₂S Release from DATS
The primary mechanism for H₂S release from DATS involves a thiol-disulfide exchange reaction with glutathione (GSH), a ubiquitous intracellular antioxidant.[5][10] The reaction proceeds as follows:
-
Nucleophilic Attack: The thiol group of GSH performs a nucleophilic attack on one of the peripheral sulfur atoms of the DATS molecule.[3][11]
-
Formation of Intermediates: This initial reaction yields S-allyl glutathione disulfide (GSSA) and allyl perthiol (ASSH).[11]
-
H₂S Release: The key intermediate, allyl perthiol, is unstable and rapidly reacts with another molecule of GSH. This second reaction reduces the perthiol, releasing H₂S and forming S-allyl glutathione (GSA).[5][6]
Computational studies have confirmed that the nucleophilic attack on the peripheral sulfur of DATS is both kinetically and thermodynamically more favorable than an attack on the central sulfur atom.[3][4]
Key Signaling Pathways Modulated by DATS
The H₂S released by DATS, along with the compound itself, modulates several critical intracellular signaling pathways. These pathways are central to its observed antioxidant, anti-inflammatory, and anti-cancer effects.[8][12]
Nrf2/Keap1 Antioxidant Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master transcription factor that regulates the expression of numerous antioxidant and cytoprotective genes.[13] Under basal conditions, Nrf2 is sequestered in the cytoplasm by its repressor, Kelch-like ECH-associated protein 1 (Keap1), which targets it for degradation.
DATS activates the Nrf2 pathway through two proposed mechanisms:
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Keap1 Modification: DATS can directly modify reactive cysteine residues on Keap1, particularly Cys288.[13][14] This modification leads to a conformational change in Keap1, preventing it from binding to Nrf2.
-
ROS-Mediated Activation: DATS can induce a mild increase in reactive oxygen species (ROS), which in turn activates upstream kinases that phosphorylate and activate Nrf2.[13]
Once freed from Keap1, Nrf2 translocates to the nucleus, binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, and initiates the transcription of protective enzymes like Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).[7][13]
PI3K/Akt Survival Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a crucial signaling cascade that promotes cell survival, proliferation, and growth. DATS has been shown to activate this pathway, which is particularly relevant in its cardioprotective effects against insults like doxorubicin-induced toxicity.[15] Activation of PI3K leads to the phosphorylation and activation of Akt. Activated Akt, in turn, phosphorylates and inactivates pro-apoptotic proteins (e.g., Bad) and inhibits the expression of others (e.g., Bax), ultimately leading to the suppression of apoptosis and promotion of cell survival.[15]
Modulation of Apoptotic and Inflammatory Pathways
DATS exerts significant anti-cancer and anti-inflammatory effects by directly influencing pathways that control apoptosis and inflammation.
-
Induction of Apoptosis: In cancer cells, DATS induces apoptosis by increasing the ratio of pro-apoptotic (Bax) to anti-apoptotic (Bcl-2) proteins, leading to mitochondrial dysfunction, cytochrome c release, and the activation of effector caspases like caspase-3 and caspase-7.[16][17]
-
Inhibition of NF-κB: DATS can suppress the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that drives inflammation and promotes cell survival in cancer.[8][18] This often occurs through the inhibition of upstream Mitogen-Activated Protein Kinases (MAPKs) such as JNK and ERK.[18]
Quantitative Data Summary
The following tables summarize key quantitative findings from preclinical studies on DATS.
Table 1: Comparative H₂S Release from Diallyl Polysulfides
Data collated from reactions with Glutathione (GSH) in vitro.
| Compound | Concentration | GSH Concentration | H₂S Release Profile | Citation(s) |
| This compound (DATS) | 50 µM | 500 µM | Rapid and immediate | [9] |
| Diallyl Disulfide (DADS) | 100 µM | 500 µM | Slow and minimal | [5][6][9] |
| Commercial DADS (impure) | 100 µM | 500 µM | Detectable (attributed to ~10% DATS impurity) | [9] |
Table 2: Effects of DATS on Cancer Cell Proliferation and ROS Levels
| Cell Line | Cancer Type | Effect | DATS Concentration | Duration | Citation(s) |
| HCT-15, DLD-1 | Human Colon Cancer | Significant growth suppression, G2/M arrest | Not specified | - | [16][19] |
| SUM102PT, SUM225CWN | Breast DCIS | Dose-dependent reduction in colony formation | Not specified | - | [17] |
| MCF-10AT1 | Premalignant Breast | Decreased ROS production by 33-39% | 40-80 µM | 12 h | [20] |
| MCF-10AT1 | Premalignant Breast | Decreased ROS production by 39-67% | 40-80 µM | 24 h | [20] |
Table 3: Cardioprotective Effects of DATS (In Vivo)
| Animal Model | Condition | DATS Dosage | Outcome | Citation(s) |
| Rats | Metabolic Syndrome | Not specified | Significantly lowered diastolic blood pressure and heart rate | [21] |
| Rats | Doxorubicin-induced cardiotoxicity | 40 mg/kg (gavage) | Reversed cardiac dysfunction and apoptosis | [18] |
Experimental Protocols
Detailed and reproducible methodologies are critical for studying DATS. Below are protocols for key experiments.
Protocol: Quantification of H₂S Release using Monobromobimane (MBB) Method
This method is highly sensitive for detecting thiols, including H₂S, by derivatizing them with monobromobimane (MBB) to form a fluorescent product (sulfide-dibimane, SdB), which is then quantified by RP-HPLC.[22]
Workflow:
Methodology:
-
Reaction Setup: In a sealed vial, combine DATS (e.g., 50 µM) and GSH (e.g., 500 µM) in a buffered solution (e.g., 10 mM PBS, pH 7.4). Incubate at 37°C for the desired time.
-
Derivatization: Add an excess of monobromobimane (MBB) solution (e.g., 1 mM final concentration) to the reaction mixture. Incubate in the dark for 30 minutes at room temperature to allow the formation of the stable, fluorescent sulfide-dibimane (SdB) product.[22]
-
Reaction Termination: Stop the reaction by adding an acid, such as sulfosalicylic acid, which also precipitates proteins.
-
Centrifugation: Centrifuge the sample to pellet any precipitate.
-
HPLC Analysis: Inject the supernatant into a Reverse-Phase HPLC (RP-HPLC) system equipped with a C18 column and a fluorescence detector.
-
Quantification: Separate the SdB product using an appropriate gradient (e.g., acetonitrile/water). Measure the fluorescence of the eluting SdB peak. Calculate the concentration of H₂S by comparing the peak area to a standard curve generated with known concentrations of Na₂S.[22]
Protocol: Western Blot Analysis for Nrf2 Nuclear Translocation
This protocol determines the activation of the Nrf2 pathway by measuring the increase of Nrf2 protein in the nuclear fraction of DATS-treated cells.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., AGS human gastric cancer cells) and grow to ~80% confluency. Treat the cells with DATS (e.g., 20 µM) for a specified time (e.g., 2 hours).[14]
-
Cell Lysis and Fractionation: Harvest the cells and perform nuclear and cytoplasmic fractionation using a commercial kit or standard biochemical procedures. This separates the nuclear proteins from the cytoplasmic proteins.
-
Protein Quantification: Determine the protein concentration of both the nuclear and cytoplasmic lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Load equal amounts of protein from each fraction onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for Nrf2 overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Use Lamin B1 or Histone H3 as a loading control for the nuclear fraction and GAPDH or β-actin for the cytoplasmic fraction. An increase in the Nrf2 band intensity in the nuclear fraction of DATS-treated cells indicates activation.[14]
Protocol: Cell Viability Assessment using MTT Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Methodology:
-
Cell Seeding: Seed cells (e.g., H9c2 cardiomyocytes) in a 96-well plate at a predetermined density and allow them to adhere overnight.[15]
-
Treatment: Treat the cells with various concentrations of DATS, with or without an injurious agent (e.g., doxorubicin), for the desired experimental duration (e.g., 24 hours).[15]
-
MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance of the purple solution on a microplate reader at a wavelength of ~570 nm.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control group.
Applications in Drug Development
The properties of DATS as a potent H₂S donor position it as a promising candidate for therapeutic development.
-
Oncology: DATS has demonstrated anti-cancer effects in multiple cancer types, including breast, colon, and osteosarcoma.[12] Its ability to selectively induce apoptosis in cancer cells while having minimal impact on normal cells makes it an attractive agent for chemoprevention and combination therapy.[1][12]
-
Cardiovascular Disease: H₂S is known to be cardioprotective. DATS, as a reliable H₂S donor, has shown potential in mitigating cardiovascular conditions such as hypertension and doxorubicin-induced cardiotoxicity.[2][18][21] Its antioxidant and anti-inflammatory effects contribute to its protective role in the cardiovascular system.
-
Neuroprotection: The ability of organosulfur compounds to reduce oxidative stress suggests a potential role in protecting against neurodegenerative diseases.[23]
Conclusion
This compound is a highly efficient and rapid biological donor of hydrogen sulfide, a critical signaling molecule. Its mechanism of action, centered on a thiol-dependent reaction with glutathione, triggers the modulation of key cellular pathways, including the Nrf2 antioxidant response and the PI3K/Akt survival pathway, while also inhibiting pro-inflammatory and promoting pro-apoptotic signals in pathological contexts. The quantitative data strongly support its efficacy in preclinical models of cancer and cardiovascular disease. The detailed protocols provided herein offer a foundation for researchers to further investigate and harness the therapeutic potential of DATS in drug discovery and development.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound and Cardiovascular Health: Evidence and Potential Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Computational Study of H2S Release in Reactions of Diallyl Polysulfides with Thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Is a Fast H2S Donor, but Diallyl Disulfide Is a Slow One: The Reaction Pathways and Intermediates of Glutathione with Polysulfides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. This compound, a garlic polysulfide protects against As-induced renal oxidative nephrotoxicity, apoptosis and inflammation in rats by activating the Nrf2/ARE signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent Research Advances in Multi-Functional this compound (DATS): A Comprehensive Review of Characteristics, Metabolism, Pharmacodynamics, Applications, and Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Trends in H2S-Donors Chemistry and Their Effects in Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | The potential of this compound for cancer prevention and treatment, with mechanism insights [frontiersin.org]
- 13. The complexity of the Nrf2 pathway: Beyond the antioxidant response - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Keap1 Cysteine 288 as a Potential Target for this compound-Induced Nrf2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Activation of PI3K/Akt mediates the protective effect of this compound on doxorubicin induced cardiac apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Anticancer effects of this compound derived from garlic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Mechanisms of Action of this compound in Breast Ductal Carcinoma In Situ Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound suppresses doxorubicin-induced cardiomyocyte apoptosis by inhibiting MAPK/NF-κB signaling through attenuation of ROS generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. discovery.researcher.life [discovery.researcher.life]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. Measurement of H2S in vivo and in vitro by the monobromobimane method - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Exploring the role and mechanisms of this compound and diallyl disulfide in chronic constriction-induced neuropathic pain in rats - PMC [pmc.ncbi.nlm.nih.gov]
Diallyl trisulfide natural sources and extraction methods
An In-depth Technical Guide to Diallyl Trisulfide: Natural Sources, Extraction, and Biological Mechanisms
Abstract
This compound (DATS) is a potent organosulfur compound derived from Allium species, most notably garlic (Allium sativum L.). It is recognized for a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[1][2] This technical guide provides a comprehensive overview of the natural sources of DATS, details various traditional and modern extraction methodologies, and presents quantitative data to compare their efficiencies. Furthermore, it outlines detailed experimental protocols for key extraction and analysis techniques and illustrates the molecular signaling pathways modulated by DATS, offering a critical resource for researchers, scientists, and professionals in drug development.
Natural Sources of this compound
This compound is not naturally present in intact garlic cloves.[3] Its formation is a result of an enzymatic cascade initiated upon tissue damage, such as crushing or cutting. The precursor molecule, alliin (S-allyl-L-cysteine-sulfoxide), is converted by the enzyme alliinase into allicin.[4][5] Allicin is highly unstable and rapidly decomposes into a variety of lipid-soluble organosulfur compounds, including diallyl sulfide (DAS), diallyl disulfide (DADS), and this compound (DATS), which are principal components of distilled garlic oil.[6][7][8]
Garlic essential oil is a primary source of DATS. Gas chromatography-mass spectrometry (GC-MS) analysis has shown that garlic essential oil can contain approximately 39.79% this compound, alongside 32.91% diallyl disulfide.[9] The concentration of these compounds can vary based on the garlic species, cultivation conditions, and processing methods.[4] While garlic bulbs are the richest source, DATS can also be extracted from garlic leaves, though the oil content is significantly lower.[6]
Extraction Methodologies
The extraction of DATS is challenging due to its thermal sensitivity and reactivity. Various methods have been developed, ranging from traditional distillation to modern green technologies, each with distinct advantages in terms of yield, purity, and environmental impact.
2.1. Conventional Methods
-
Steam Distillation: This is a traditional method for extracting garlic essential oil.[6] It involves passing steam through crushed garlic, which vaporizes the volatile compounds. The vapor is then condensed and the oil is separated from the water. While effective, the high temperatures can lead to the degradation of thermolabile compounds like allicin and alter the profile of the resulting organosulfur compounds.[10] One study utilizing steam at 130°C and 3 MPa pressure reported a garlic concentrate oil containing 33.48% DATS.[11]
-
Hydrodistillation (HD): In this method, garlic is boiled in water, and the resulting steam carrying the volatile oils is condensed. It is a simpler setup than steam distillation but also involves high temperatures that can cause degradation.
-
Solvent Extraction (SE): This method uses organic solvents like ethanol, methanol, or ligarine to dissolve the essential oil from the garlic matrix.[12][13] The choice of solvent is crucial; for instance, ethanol is effective for extracting phenolic compounds with antioxidant properties, while oils rich in DADS and DATS, known for anticancer potential, are also obtainable.[12] A study using ligarine as a solvent reported a DATS content of 13.31% in the extracted essential oil.[13] The main drawback is the potential for residual solvent in the final product.[13]
2.2. Modern "Green" Extraction Techniques
-
Supercritical Fluid Extraction (SFE): This technique utilizes a supercritical fluid, typically CO2, as the extraction solvent.[14][15] SFE is advantageous because it uses moderate temperatures, preventing the degradation of sensitive compounds.[16] By adjusting pressure and temperature, the selectivity of the extraction can be controlled. Optimal conditions for garlic extraction using SC-CO2 have been identified as 35-50°C and 300-400 bar.[15]
-
Microwave-Assisted Extraction (MAE): MAE uses microwave energy to heat the solvent and plant material, accelerating the extraction process.[17]
-
Solvent-Free Microwave Extraction (SFME): This eco-friendly variant of MAE uses the water naturally present in the plant material to act as the distillation medium, eliminating the need for organic solvents.[17][18] Optimized conditions for SFME of garlic oil rich in DATS were found to be a moisture content of 68%, microwave power of 640 W, and an irradiation time of 20 minutes, yielding 0.30% w/w garlic oil.[17][18] This method has been shown to be more efficient than conventional hydrodistillation in both yield and the proportion of diallyl trisulfides.[17][18]
-
-
Ultrasound-Assisted Extraction (UAE): UAE employs acoustic cavitation to disrupt cell walls, enhancing mass transfer and accelerating the extraction process at lower temperatures.[19][20] This method is particularly effective for isolating thermally sensitive molecules, providing an extract that more closely represents the profile of freshly chopped garlic.[19][20] Studies have shown that UAE can significantly increase the yield of bioactive compounds like allicin and S-allyl cysteine compared to conventional methods.[21][22] Optimal conditions for extracting antioxidant compounds from garlic using UAE were found to be 10 minutes at 30°C with a frequency of 37 Hz and power of 40 W.[23]
Table 1: Comparison of this compound (DATS) Extraction Methods and Yields
| Extraction Method | Source Material | Key Parameters | DATS Content in Oil | Oil Yield (% w/w) | Reference |
| Steam Distillation | Crushed Garlic | 130°C, 3 MPa pressure, 30 min | 33.48% | Not Reported | [11] |
| Solvent Extraction (Ligarine) | Garlic | Not Specified | 13.31% | Not Reported | [13] |
| Solvent-Free Microwave Extraction (SFME) | Garlic | 640 W, 20 min, 68% moisture | High Proportion | 0.14% - 0.32% | [17][18] |
| Supercritical Fluid Extraction (SC-CO2) | Garlic | 35-50°C, 300-400 bar | Not Specified | Up to 5.5% (with ethanol) | [15] |
| Ultrasound-Assisted Extraction (UAE) | Fresh Garlic | Room Temperature | Not Specified | Not Specified | [19][20] |
Experimental Protocols
3.1. Protocol for Solvent-Free Microwave Extraction (SFME)
This protocol is based on the optimized conditions reported for enriching DATS in garlic oil.[17][18]
-
Sample Preparation: Select fresh garlic bulbs. Peel and crush the cloves to activate the alliinase enzyme.
-
Moisture Adjustment: Determine the initial moisture content of the crushed garlic. Adjust the moisture content to 68% by adding a calculated amount of distilled water.
-
Microwave Extraction:
-
Place the moisture-adjusted garlic sample into a modified Clevenger-type apparatus within a microwave oven.
-
Set the microwave power to 640 W.
-
Irradiate for 20 minutes without the addition of any organic solvent. The in-situ water will heat and evaporate, carrying the volatile oils.
-
-
Oil Collection: The essential oil is carried by the steam to a condenser, where it is cooled and collected in a calibrated burette. The oil, being less dense than water, will separate and can be collected.
-
Drying and Storage: Decant the collected oil and dry it over anhydrous sodium sulfate. Store the oil in a sealed vial at 4°C in the dark.
3.2. Protocol for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of DATS
This protocol is adapted from validated methods for quantifying DATS in garlic extracts.[4][24][25]
-
Sample Preparation: Dilute the extracted garlic oil sample with a suitable solvent (e.g., acetone) to a concentration within the calibrated range (e.g., 0.5–20 µg/mL).[4]
-
GC System and Conditions:
-
Chromatograph: Gas chromatograph equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Column: HP-1 or equivalent non-polar capillary column.
-
Carrier Gas: Helium or Nitrogen at a flow rate of approximately 0.80 mL/min.[4]
-
Injector Temperature: 200°C.
-
Detector Temperature: 200°C (for FID).
-
Oven Temperature Program: Initial temperature at 140°C, then ramp at 1°C/min to 180°C.
-
Injection Volume: 1.0 µL.
-
-
Identification and Quantification:
-
Identify the DATS peak by comparing its retention time with that of a certified DATS standard. For MS detection, confirm identity by matching the mass spectrum with a reference library.
-
Quantify the amount of DATS by creating a calibration curve using a series of known concentrations of the DATS standard. The limit of detection (LOD) and limit of quantification (LOQ) for DATS have been reported as 0.1986 µg/mL and 0.6621 µg/mL, respectively.[4]
-
Visualization of Pathways and Processes
4.1. Formation of this compound
The enzymatic conversion of alliin to allicin and its subsequent decomposition is the foundational pathway for DATS synthesis in garlic.
Caption: Biosynthesis of this compound (DATS) from alliin in garlic.
4.2. Experimental Workflow for SFME
The Solvent-Free Microwave Extraction (SFME) process provides an efficient and environmentally friendly workflow for obtaining DATS-rich garlic oil.
Caption: Workflow for Solvent-Free Microwave Extraction (SFME) of garlic oil.
4.3. DATS-Mediated Inhibition of NF-κB Signaling Pathway
DATS exerts significant anti-inflammatory and anticancer effects by inhibiting the NF-κB signaling cascade, a key regulator of cellular processes.[26][27]
Caption: Inhibition of the NF-κB signaling pathway by this compound (DATS).
Conclusion
This compound stands out as a highly active organosulfur compound with significant therapeutic potential. Its primary natural source, garlic, requires specific processing to maximize DATS yield due to the compound's reactive nature. Modern extraction techniques like Solvent-Free Microwave Extraction and Ultrasound-Assisted Extraction offer green and efficient alternatives to traditional methods, yielding high-quality extracts with enriched DATS content. The ability of DATS to modulate critical signaling pathways, such as NF-κB, underscores its relevance in the development of novel therapeutics for cancer and inflammatory diseases. This guide provides the foundational technical information required for researchers to effectively source, extract, and study this promising natural product.
References
- 1. Recent Research Advances in Multi-Functional this compound (DATS): A Comprehensive Review of Characteristics, Metabolism, Pharmacodynamics, Applications, and Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Functions of Diallyl Disulfide, a Garlic-Derived Natural Organic Sulfur Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ache.org.rs [ache.org.rs]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Diallyl disulfide - Wikipedia [en.wikipedia.org]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. This compound, the Antifungal Component of Garlic Essential Oil and the Bioactivity of Its Nanoemulsions Formed by Spontaneous Emulsification - PMC [pmc.ncbi.nlm.nih.gov]
- 10. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 11. KR101321877B1 - Method for extracting garlic concentrate oil containing anti-cancer activity component - Google Patents [patents.google.com]
- 12. Methods of Isolation of Active Substances from Garlic (Allium sativum L.) and Its Impact on the Composition and Biological Properties of Garlic Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cabidigitallibrary.org [cabidigitallibrary.org]
- 14. researchgate.net [researchgate.net]
- 15. scielo.br [scielo.br]
- 16. ajgreenchem.com [ajgreenchem.com]
- 17. researchgate.net [researchgate.net]
- 18. One-pot extraction and enrichment of this compound in garlic oil using an eco-friendly solvent-free microwave extraction method [agris.fao.org]
- 19. researchgate.net [researchgate.net]
- 20. Comparison of distillation and ultrasound-assisted extraction methods for the isolation of sensitive aroma compounds from garlic (Allium sativum) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. aidic.it [aidic.it]
- 22. Optimization of ultrasound-assisted extraction of S-allyl-cysteine from garlic: Enhancing yield through response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. scientiairanica.sharif.edu [scientiairanica.sharif.edu]
- 24. researchgate.net [researchgate.net]
- 25. scholar.ui.ac.id [scholar.ui.ac.id]
- 26. mdpi.com [mdpi.com]
- 27. Frontiers | The potential of this compound for cancer prevention and treatment, with mechanism insights [frontiersin.org]
Diallyl Trisulfide: A Deep Dive into its Antioxidant and Anti-inflammatory Properties
A Technical Guide for Researchers and Drug Development Professionals
Diallyl trisulfide (DATS), a prominent organosulfur compound derived from garlic (Allium sativum), has garnered significant scientific interest for its potent antioxidant and anti-inflammatory activities.[1][2] This technical guide provides a comprehensive overview of the molecular mechanisms, key signaling pathways, and experimental evidence supporting the therapeutic potential of DATS. The information is tailored for researchers, scientists, and drug development professionals seeking to explore DATS as a lead compound for novel therapeutic interventions.
Core Mechanisms of Action
DATS exerts its beneficial effects through a multi-pronged approach, primarily by modulating cellular redox balance and inflammatory signaling cascades. Its actions can be broadly categorized into antioxidant and anti-inflammatory effects, which are intricately linked.
Antioxidant Properties
The antioxidant capacity of DATS is attributed to several mechanisms[1]:
-
Direct Radical Scavenging: DATS can directly neutralize reactive oxygen species (ROS), thereby mitigating oxidative damage to cellular components.[1]
-
Enhancement of Antioxidant Enzyme Activity: DATS upregulates the expression and activity of crucial antioxidant enzymes, such as superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px), bolstering the body's endogenous antioxidant defenses.[1]
-
Activation of the Nrf2-ARE Pathway: A key mechanism of DATS-mediated antioxidant defense is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway.[2][3] DATS has been shown to interact with Keap1, a cytosolic repressor of Nrf2, leading to Nrf2's translocation to the nucleus and subsequent transcription of antioxidant genes.[4]
Anti-inflammatory Properties
DATS demonstrates robust anti-inflammatory effects by targeting key signaling pathways that orchestrate the inflammatory response[1][5]:
-
Inhibition of the NF-κB Pathway: DATS can suppress the activation of Nuclear Factor-kappa B (NF-κB), a pivotal transcription factor that governs the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[1][6] This inhibition is achieved by preventing the degradation of IκBα, the inhibitory subunit of NF-κB.[6]
-
Modulation of MAPK Signaling: DATS has been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are involved in cellular responses to a variety of stimuli, including inflammatory signals.[1][5]
-
Downregulation of Pro-inflammatory Mediators: DATS effectively reduces the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β).[1][6] It also inhibits the expression of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are key players in the inflammatory process.[6][7]
Quantitative Data on this compound's Bioactivity
The following tables summarize the quantitative effects of DATS on various antioxidant and anti-inflammatory markers from key in vitro and in vivo studies.
Table 1: In Vitro Antioxidant Effects of this compound
| Cell Line | Inducing Agent | DATS Concentration | Outcome | Reference |
| H9c2 Cardiomyocytes | High Glucose | 10 µM | Significantly reduced intracellular ROS levels and caspase-3 activity. | [8] |
| Human Breast Epithelial Cells | Benzo[a]Pyrene (1 µM) | 40-80 µM | Significantly attenuated the increase in 8-OHdG levels (a marker of oxidative DNA damage). | [9] |
| C2C12 Myoblasts | Hydrogen Peroxide (H₂O₂) | Not Specified | Attenuated H₂O₂-induced growth inhibition, DNA damage, and apoptosis by suppressing ROS generation. | [10] |
| Hepatic Stellate Cells (HSCs) | Hydrogen Peroxide (H₂O₂) | Not Specified | Decreased intracellular levels of ROS and lipid peroxidation (LPO), and increased intracellular levels of glutathione (GSH). | [11] |
Table 2: In Vitro Anti-inflammatory Effects of this compound
| Cell Line | Inducing Agent | DATS Concentration | Outcome | Reference |
| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Non-toxic concentrations | Inhibited the production of nitric oxide (NO) and prostaglandin E2 (PGE₂). Attenuated the release of TNF-α and IL-1β. | [6] |
| A549 Cells | Naphthalene | Not Specified | Inhibited the production of naphthalene-induced ROS. Reduced the production of TNF-α, IL-6, and IL-8. | [1] |
| BV2 Microglia | Lipopolysaccharide (LPS) | 150 µM | Suppressed LPS-stimulated expression of TLR4 and MyD88. | [12] |
| Primary Effusion Lymphoma (PEL) Cells | - | Not Specified | Inhibited NF-κB signaling and induced apoptosis. | [13] |
Table 3: In Vivo Effects of this compound
| Animal Model | Condition | DATS Dosage | Outcome | Reference |
| Kunming Mice | Naphthalene-induced lung injury | Not Specified | Inhibited the production of serum nitric oxide (NO) and myeloperoxidase (MPO) in the lungs. | [1] |
| Rats | Arsenic-induced renal injury | Not Specified | Protected against oxidative stress-mediated renal injury. | [2] |
| Streptozotocin-treated Diabetic Rats | Hyperglycemia | 40 mg/kg BW | Protected against hyperglycemia-induced ROS-mediated apoptosis in cardiomyocytes. | [8] |
| BALB/c Mice | Tobacco smoke-induced bladder changes | Not Specified | Reversed tobacco smoke-induced NF-κB pathway activation, epithelial-mesenchymal transition (EMT), and acquisition of cancer stem cell (CSC) properties. | [14] |
Signaling Pathway Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound.
Caption: DATS activates the Nrf2-ARE antioxidant pathway.
References
- 1. Recent Research Advances in Multi-Functional this compound (DATS): A Comprehensive Review of Characteristics, Metabolism, Pharmacodynamics, Applications, and Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a garlic polysulfide protects against As-induced renal oxidative nephrotoxicity, apoptosis and inflammation in rats by activating the Nrf2/ARE signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Keap1 cysteine 288 as a potential target for this compound-induced Nrf2 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of cyclooxygenase-2 by diallyl sulfides (DAS) in HEK 293T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antioxidant effects of this compound on high glucose-induced apoptosis are mediated by the PI3K/Akt-dependent activation of Nrf2 in cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. gpb.sav.sk [gpb.sav.sk]
- 11. This compound Suppresses Oxidative Stress-Induced Activation of Hepatic Stellate Cells through Production of Hydrogen Sulfide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound Suppresses the Production of Lipopolysaccharide-induced Inflammatory Mediators in BV2 Microglia by Decreasing the NF-κB Pathway Activity Associated With Toll-like Receptor 4 and CXCL12/CXCR4 Pathway Blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound induces apoptosis by suppressing NF-κB signaling through destabilization of TRAF6 in primary effusion lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound inhibited tobacco smoke-mediated bladder EMT and cancer stem cell marker expression via the NF-κB pathway in vivo - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Cellular Targets of Diallyl Trisulfide
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract: Diallyl trisulfide (DATS), a principal organosulfur compound derived from garlic (Allium sativum), has garnered significant scientific interest for its potent anti-cancer and chemopreventive properties.[1] Its efficacy stems from its ability to interact with a multitude of cellular targets, thereby modulating key signaling pathways involved in cell proliferation, survival, apoptosis, and metastasis. This technical guide provides a comprehensive overview of the known cellular targets of DATS, presenting quantitative data, detailed experimental methodologies, and visual representations of the core signaling pathways it influences. The primary objective is to furnish researchers and drug development professionals with a detailed resource to facilitate further investigation into the therapeutic potential of DATS.
Core Cellular Processes Modulated by this compound
DATS exerts its biological effects by impacting several fundamental cellular processes, primarily in cancer cells. These multi-targeted effects contribute to its overall anti-neoplastic activity.
Induction of Apoptosis
A primary mechanism of DATS is the induction of programmed cell death, or apoptosis.[1] It activates both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[1] DATS treatment leads to the generation of reactive oxygen species (ROS), which triggers the mitochondrial pathway by altering the ratio of pro-apoptotic (Bax) to anti-apoptotic (Bcl-2) proteins.[1][2] This results in the release of cytochrome c and the subsequent activation of caspase-9 and the executioner caspase-3.[2][3] Concurrently, DATS can engage the extrinsic pathway, which involves death receptors and the activation of caspase-8.[1][4]
Cell Cycle Arrest
DATS is widely reported to induce cell cycle arrest, most commonly at the G2/M phase.[1][3] This is achieved by modulating the expression and activity of key cell cycle regulatory proteins, such as decreasing the production of cyclin B1 and cdc2.[3] This halt in cell cycle progression prevents cancer cells from dividing and proliferating.
Modulation of Cellular Redox Homeostasis
DATS significantly influences the cellular redox balance. While it can induce apoptosis through the generation of ROS in cancer cells, it also activates the master regulator of the antioxidant response, Nuclear factor erythroid 2-related factor 2 (Nrf2).[5] DATS directly interacts with Keap1, the cytosolic repressor of Nrf2, leading to Nrf2's dissociation and translocation to the nucleus.[6][7] In the nucleus, Nrf2 promotes the transcription of antioxidant and detoxifying enzymes like heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase-1 (NQO1).[6]
Inhibition of Invasion and Metastasis
DATS has been shown to suppress the invasive and migratory capabilities of cancer cells.[1][8] This is accomplished by inhibiting the activity of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are crucial for the degradation of the extracellular matrix, a key step in metastasis.[3]
Key Molecular Targets and Signaling Pathways
DATS interacts with specific proteins and modulates entire signaling cascades. The following sections detail its primary molecular targets.
The Nrf2-Keap1 Pathway
A critical target of DATS is the Keap1 protein. DATS is believed to cause the thiol modification of specific cysteine residues on Keap1, particularly Cysteine 288 (Cys288).[6][7] This modification disrupts the Keap1-Nrf2 complex, preventing the proteasomal degradation of Nrf2.[6][7] Freed from Keap1, Nrf2 translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of a suite of cytoprotective genes.[9]
Pro-Survival Signaling Pathways (PI3K/Akt and NF-κB)
DATS effectively suppresses critical pro-survival signaling pathways that are often hyperactive in cancer. It has been shown to inhibit the Phosphoinositide 3-kinase (PI3K)/Akt pathway, which is central to cell growth, proliferation, and survival.[3][10] By suppressing Akt phosphorylation, DATS can promote apoptosis.[10] Furthermore, DATS can inhibit the NF-κB signaling pathway.[3] NF-κB is a transcription factor that controls the expression of genes involved in inflammation and cell survival.[11] DATS prevents the degradation of IκB, the inhibitor of NF-κB, thereby sequestering NF-κB in the cytoplasm and blocking its pro-survival functions.[3][12]
References
- 1. Dietary Bioactive this compound in Cancer Prevention and Treatment [mdpi.com]
- 2. Biological Functions of Diallyl Disulfide, a Garlic-Derived Natural Organic Sulfur Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Diallyl Disulfide: A Bioactive Garlic Compound with Anticancer Potential [frontiersin.org]
- 4. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Keap1 Cysteine 288 as a Potential Target for this compound-Induced Nrf2 Activation | PLOS One [journals.plos.org]
- 7. Keap1 Cysteine 288 as a Potential Target for this compound-Induced Nrf2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The potential of this compound for cancer prevention and treatment, with mechanism insights [frontiersin.org]
- 9. Frontiers | Modulation of Keap1/Nrf2/ARE Signaling Pathway by Curcuma- and Garlic-Derived Hybrids [frontiersin.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bosterbio.com [bosterbio.com]
Diallyl Trisulfide: A Comprehensive Technical Guide to its Role in Apoptosis and Cell Cycle Regulation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diallyl trisulfide (DATS), a key organosulfur compound derived from garlic (Allium sativum), has garnered significant attention for its potent anticancer properties. This technical guide provides an in-depth exploration of the molecular mechanisms through which DATS modulates apoptosis and cell cycle progression in cancer cells. We will dissect the intricate signaling pathways influenced by DATS, present quantitative data from key studies, and provide detailed experimental protocols for researchers investigating its therapeutic potential. This document aims to be a comprehensive resource for scientists and drug development professionals working to harness the power of DATS in oncology.
Introduction
Cancer remains a formidable challenge to global health, necessitating the exploration of novel therapeutic agents. Natural compounds, with their diverse chemical structures and biological activities, represent a promising reservoir for anticancer drug discovery. Among these, this compound (DATS) has emerged as a potent agent with demonstrated efficacy against various cancer types, including skin, prostate, breast, and lung cancers.[1][2][3][4] This guide focuses on the core mechanisms of DATS's anticancer activity: the induction of apoptosis and the regulation of the cell cycle.
The Role of this compound in Apoptosis
Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis, and its deregulation is a hallmark of cancer. DATS has been shown to induce apoptosis in cancer cells through multiple, interconnected pathways.
Induction of Reactive Oxygen Species (ROS)
A primary mechanism of DATS-induced apoptosis is the generation of reactive oxygen species (ROS) within cancer cells.[5][6][7] This oxidative stress triggers a cascade of events leading to cell death.
-
Mechanism: DATS treatment leads to a significant increase in intracellular ROS levels.[8][9] This is often an early event in the apoptotic process.[8] The accumulation of ROS can cause damage to cellular components, including DNA, proteins, and lipids, ultimately initiating apoptotic signaling.[1][5]
-
Signaling Pathway: The generation of ROS by DATS can lead to DNA damage, which in turn activates checkpoint kinases like ATM, leading to the phosphorylation of H2AX (forming γH2AX) and the activation of the p53 tumor suppressor protein.[1][5] Activated p53 can then induce the expression of pro-apoptotic proteins.
Modulation of the Bcl-2 Family of Proteins
The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway. DATS effectively modulates the balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members of this family.[3]
-
Mechanism: DATS treatment has been shown to down-regulate the expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL while up-regulating the expression of pro-apoptotic proteins such as Bax and Bak.[3][5][10] This shift in the Bax/Bcl-2 ratio is a critical determinant for the induction of apoptosis.[1]
-
Consequences: The increased ratio of pro- to anti-apoptotic Bcl-2 family proteins leads to the permeabilization of the outer mitochondrial membrane.[1][3]
Mitochondrial-Mediated Apoptosis
The disruption of mitochondrial integrity is a key event in DATS-induced apoptosis.
-
Mitochondrial Membrane Potential (MMP): DATS treatment leads to a decrease in the mitochondrial membrane potential.[5]
-
Release of Pro-Apoptotic Factors: The permeabilization of the mitochondrial membrane results in the release of several pro-apoptotic factors into the cytoplasm, including:
-
Cytochrome c: Once in the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9.[1][5]
-
Apoptosis-Inducing Factor (AIF) and Endonuclease G (Endo G): These factors can translocate to the nucleus and induce DNA fragmentation in a caspase-independent manner.[1][5]
-
Caspase Activation Cascade
Caspases are a family of cysteine proteases that execute the final stages of apoptosis. DATS induces apoptosis through both the intrinsic and extrinsic caspase pathways.
-
Intrinsic Pathway: As described above, the release of cytochrome c from the mitochondria triggers the activation of caspase-9, which in turn activates effector caspases like caspase-3.[1][5]
-
Extrinsic Pathway: Some studies suggest that DATS can also activate the extrinsic pathway, which involves the activation of initiator caspase-8.[2][11]
-
Effector Caspases and Substrate Cleavage: Activated effector caspases, such as caspase-3, cleave a variety of cellular substrates, including poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological changes of apoptosis.[5][10]
References
- 1. researchgate.net [researchgate.net]
- 2. Attenuative Effect of this compound on Caspase Activity in TNF-α-induced Triple Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitochondria-mediated apoptosis by this compound in human prostate cancer cells is associated with generation of reactive oxygen species and regulated by Bax/Bak - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
- 5. researchgate.net [researchgate.net]
- 6. Critical role for reactive oxygen species in apoptosis induction and cell migration inhibition by this compound, a cancer chemopreventive component of garlic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Critical role for reactive oxygen species in apoptosis induction and cell migration inhibition by this compound, a cancer chemopreventive component of garlic - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The role of reactive oxygen species (ROS) production on diallyl disulfide (DADS) induced apoptosis and cell cycle arrest in human A549 lung carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Futile caspase-8 activation during the apoptotic cell death induced by DNA damaging agents in human B-lymphoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Diallyl Trisulfide in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Diallyl trisulfide (DATS), a key organosulfur compound derived from garlic (Allium sativum), has garnered significant attention for its potent anticancer, anti-inflammatory, and antioxidant properties.[1][2] As a hydrogen sulfide (H₂S) donor, DATS modulates various cellular signaling pathways, making it a compound of interest for in vitro research and drug development.[3][4][5] This document provides detailed application notes and protocols for the preparation and use of DATS solutions in in vitro assays.
Data Presentation: Solubility and Efficacy
Accurate preparation of DATS solutions is critical for reproducible in vitro experimental results. The following tables summarize the solubility of DATS in common laboratory solvents and its inhibitory concentrations (IC50) in various cancer cell lines.
Table 1: Solubility of this compound (DATS)
| Solvent | Solubility (approx.) | Reference |
| Dimethyl Sulfoxide (DMSO) | 5 mg/mL | [3][6] |
| Dimethylformamide (DMF) | 10 mg/mL | [3][6] |
| Ethanol | 3 mg/mL | [3][6] |
| DMF:PBS (pH 7.2) (1:4) | 0.2 mg/mL | [3][6] |
| DMSO (with sonication) | 45 mg/mL (252.33 mM) | [4] |
Note: DATS is sparingly soluble in aqueous buffers.[3][6] For aqueous solutions, it is recommended to first dissolve DATS in an organic solvent like DMSO or DMF and then dilute it with the aqueous buffer.[3][6][7] Aqueous solutions of DATS are not recommended for storage for more than one day.[3][6][7]
Table 2: In Vitro Efficacy of this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Reference |
| PC-3 | Prostate Cancer | 22 | Not Specified | [3] |
| HCT-15 | Colon Adenocarcinoma | 11.5 | Not Specified | [3] |
| NCI-H460 | Lung Cancer | 130.3 | 24 | [8] |
| NCI-H460 | Lung Cancer | 37.5 | 48 | [8] |
| NCI-H460 | Lung Cancer | 18.5 | 72 | [8] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a high-concentration stock solution of DATS in an organic solvent.
Materials:
-
This compound (DATS), ≥95% purity[6]
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Inert gas (e.g., nitrogen or argon)
-
Sterile microcentrifuge tubes or vials
Procedure:
-
If DATS is supplied in a solvent such as acetone, evaporate the acetone under a gentle stream of inert gas.[3][6]
-
Immediately add the desired volume of DMSO to the DATS residue to achieve the target concentration (e.g., 100 mM). Sonication may be used to aid dissolution.[4]
-
Purge the vial with an inert gas before sealing to minimize oxidation.
-
Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[2] Avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
This protocol details the dilution of the DATS stock solution to final working concentrations for treating cells in culture.
Materials:
-
DATS stock solution (from Protocol 1)
-
Complete cell culture medium appropriate for the cell line being used
-
Sterile pipette tips and tubes
Procedure:
-
Thaw the DATS stock solution at room temperature.
-
Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations. Note: The final concentration of the organic solvent (e.g., DMSO) in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Prepare a vehicle control using the same final concentration of the organic solvent in the cell culture medium.
-
Add the DATS working solutions and the vehicle control to the cells and incubate for the desired experimental duration.
Visualizations: Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways modulated by DATS and a typical experimental workflow for its use in in vitro assays.
Caption: Key signaling pathways modulated by this compound (DATS) in cancer cells.
Caption: General experimental workflow for in vitro assays using this compound (DATS).
Concluding Remarks
This compound is a promising bioactive compound with multifaceted effects on cellular processes. The protocols and data presented herein provide a foundation for researchers to design and execute robust in vitro studies. Adherence to proper solution preparation and handling techniques is paramount to obtaining reliable and reproducible data. Further investigation into the mechanisms of action of DATS will continue to unveil its therapeutic potential.
References
- 1. Dietary Bioactive this compound in Cancer Prevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. This compound | Antifungal | Reactive Oxygen Species | TargetMol [targetmol.com]
- 5. This compound and Cardiovascular Health: Evidence and Potential Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. This compound Inhibits Growth of NCI-H460 in Vitro and in Vivo, and Ameliorates Cisplatin-Induced Oxidative Injury in the Treatment of Lung Carcinoma in Xenograft Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Diallyl Trisulfide in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diallyl trisulfide (DATS) is a potent organosulfur compound derived from garlic (Allium sativum) and is of significant interest in drug development due to its wide range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties.[1][2] Accurate quantification of DATS in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. This document provides detailed application notes and protocols for the analysis of DATS in biological samples using common analytical techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).
Physicochemical Properties of this compound
DATS is a volatile, oily liquid that is colorless to pale yellow with a characteristic strong garlic odor.[2] It is insoluble in water but readily soluble in organic solvents like ethanol, ether, and hexane.[2] Its volatility and instability, particularly in biological matrices, present challenges for analytical method development.[3][4] Immediate processing of samples, such as deproteinization with acetonitrile upon collection, is critical to prevent degradation.[3][4]
-
Chemical Formula: C₆H₁₀S₃[2]
-
Molecular Weight: 178.34 g/mol
-
Appearance: Colorless to pale yellow oily liquid[2]
-
Solubility: Insoluble in water, soluble in organic solvents like ethanol and ether.[2]
Analytical Methodologies
The quantification of DATS in biological samples is most commonly achieved using gas chromatography due to the compound's volatile nature. HPLC methods have also been developed.
Gas Chromatography (GC) Based Methods
Gas chromatography, particularly with electron-capture detection (ECD) or mass spectrometry (MS), offers high sensitivity and selectivity for DATS analysis.
1. GC with Electron-Capture Detection (GC-ECD)
This method is highly sensitive for electrophilic compounds like DATS and is suitable for pharmacokinetic studies in animal models.
2. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides high selectivity and structural confirmation, making it a robust method for identifying and quantifying DATS and its metabolites.
Experimental Protocols
Protocol 1: Quantification of DATS in Rat Blood by GC-ECD
This protocol is adapted from the validated method described by Sun et al. (2006).[3][4][5] It is designed for the pharmacokinetic analysis of DATS in whole blood.
A. Sample Preparation and Extraction
-
Critical Step: To prevent degradation, blood samples must be immediately mixed with acetonitrile upon collection.[3][4]
-
Collect 0.2 mL of rat whole blood.
-
Immediately add the blood sample to a tube containing acetonitrile to precipitate proteins and stabilize DATS.
-
Vortex the mixture thoroughly.
-
Add hexane as the extraction solvent.
-
Vortex vigorously for several minutes to ensure efficient extraction of DATS into the organic layer.
-
Centrifuge the sample to separate the layers.
-
Carefully transfer the upper hexane layer to a clean vial for GC analysis.
B. GC-ECD Instrumentation and Conditions
-
Gas Chromatograph: Agilent 6890 or equivalent with an electron-capture detector.
-
Column: HP-5 capillary column (30 m x 0.32 mm, 0.25 µm film thickness).
-
Injector Temperature: 200°C
-
Detector Temperature: 300°C
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp 1: Increase to 150°C at a rate of 10°C/min.
-
Ramp 2: Increase to 220°C at a rate of 20°C/min, hold for 2 minutes.
-
-
Carrier Gas: Nitrogen at a constant flow rate.
-
Injection Volume: 1.0 µL
Protocol 2: General Quantification of DATS by GC-MS
This protocol provides a general framework for DATS quantification applicable to various biological samples after appropriate extraction.
A. Sample Preparation
-
Follow the extraction procedure outlined in Protocol 1 (Section A). Hexane is a suitable extraction solvent.
B. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 6890A or equivalent.[6]
-
Mass Spectrometer: Agilent 5975C or equivalent.[6]
-
Column: DB-5 or similar 5% phenyl-methylpolysiloxane capillary column (e.g., 30 m x 0.32 mm x 0.25 µm).[7][8]
-
Injector Temperature: 230°C[8]
-
Oven Temperature Program:
-
Carrier Gas: Helium at a flow rate of 1 mL/min.[6]
-
Scan Range: m/z 30-300 amu.[9]
Data Presentation
The following tables summarize quantitative data from various validated methods for DATS analysis.
| Parameter | GC-ECD (Rat Blood) [4] | GC-FID (Garlic Extract) [10] | GC (Biopesticides) [11] |
| Linear Range | 10-500 ng/mL & 0.2-20 µg/mL | 0.5-20 µg/mL | 0.5-25 mg/L |
| Correlation (r/r²) | 0.9989 / 0.9993 | r = 0.9999 | r² > 0.9998 |
| LOD | < 10 ng/mL | 0.1986 µg/mL | 0.051 mg/L |
| LOQ | Not Specified | 0.6621 µg/mL | 0.051 mg/L |
| Intra-day Precision (%RSD) | 2.8 - 7.5% | ≤ 2% | Not Specified |
| Inter-day Precision (%RSD) | 5.2 - 10.8% | ≤ 2% | Not Specified |
| Accuracy/Recovery | 83.4 - 93.9% | 98.05 - 101.76% | 73.1% |
Visualizations
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the general experimental workflow for DATS quantification and the key signaling pathways modulated by this compound.
Caption: General experimental workflow for DATS quantification.
Caption: Key signaling pathways modulated by DATS.
Discussion of Signaling Pathways
This compound exerts its biological effects by modulating several key intracellular signaling pathways:
-
PI3K/Akt Pathway: DATS has been shown to activate the PI3K/Akt signaling cascade, which is a critical pathway for promoting cell survival and inhibiting apoptosis.[1] This activation can protect cells, such as cardiomyocytes, from damage induced by oxidative stress.[1]
-
Nrf2 Pathway: DATS is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of the antioxidant response.[12] Upon activation, Nrf2 translocates to the nucleus and induces the expression of a battery of antioxidant and detoxification enzymes, thereby protecting cells from oxidative damage.
-
MAPK Pathways (JNK, ERK): The mitogen-activated protein kinase (MAPK) pathways are involved in cellular responses to stress. DATS has been observed to decrease the activity of pro-apoptotic kinases like JNK while modulating ERK signaling.[12][13] This modulation helps to shift the cellular balance away from apoptosis and towards survival.
-
NF-κB Pathway: DATS can inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that regulates inflammatory responses and cell survival.[2] By inhibiting NF-κB, DATS can reduce the expression of pro-inflammatory cytokines and other mediators of inflammation.
References
- 1. Activation of PI3K/Akt mediates the protective effect of this compound on doxorubicin induced cardiac apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Research Advances in Multi-Functional this compound (DATS): A Comprehensive Review of Characteristics, Metabolism, Pharmacodynamics, Applications, and Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ingentaconnect.com [ingentaconnect.com]
- 4. Simultaneous determination of this compound and diallyl disulfide in rat blood by gas chromatography with electron-capture detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound, the Antifungal Component of Garlic Essential Oil and the Bioactivity of Its Nanoemulsions Formed by Spontaneous Emulsification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. walshmedicalmedia.com [walshmedicalmedia.com]
- 10. researchgate.net [researchgate.net]
- 11. Agricultural and Environmental Sciences [korseaj.org]
- 12. This compound and Cardiovascular Health: Evidence and Potential Molecular Mechanisms [mdpi.com]
- 13. Diallyl disulfide and this compound up-regulate the expression of the pi class of glutathione S-transferase via an AP-1-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Diallyl Trisulfide in Animal Models of Cancer Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
Diallyl trisulfide (DATS) is a naturally occurring organosulfur compound derived from Allium vegetables, such as garlic.[1][2] It has garnered significant interest in cancer research due to its demonstrated anti-cancer and chemopreventive properties in numerous preclinical studies.[1][3] DATS has been shown to modulate multiple cancer-related pathways, including those involved in cell cycle progression, apoptosis, angiogenesis, invasion, and metastasis.[1][2] These application notes provide a comprehensive overview of the use of DATS in animal models of cancer research, including a summary of its in vivo efficacy, detailed experimental protocols, and a description of its key signaling pathways.
Data Presentation: In Vivo Efficacy of this compound
The following tables summarize the quantitative data from various preclinical studies investigating the anti-tumor effects of DATS in animal models.
Table 1: this compound in Xenograft Models
| Cancer Type | Cell Line | Animal Model | DATS Dosage & Route | Key Outcomes | Reference |
| Prostate Cancer | PC-3 | Male athymic mice | 6 µmol, three times/week (oral) | Retardation of tumor growth | [4] |
| Breast Cancer | MCF-7 | Female Balb/c nude mice | 5 µmol/kg, twice/week (oral) | Growth retardation of xenografts | [4] |
| Lung Carcinoma | NCI-H460 | Xenograft mice | 30 and 40 mg/kg | Significant suppression of tumor growth | [5] |
| Glioblastoma | U87MG | --- | --- | Inhibition of tumor growth | [5] |
| Colon Cancer | HT-29 | --- | --- | Inhibition of tumor growth | [5] |
Table 2: this compound in Genetically Engineered Mouse Models (GEMMs)
| Cancer Type | Animal Model | DATS Dosage & Route | Key Outcomes | Reference |
| Prostate Cancer | TRAMP | 2 mg/mouse, three times/week (oral) | Decreased incidence of poorly differentiated prostate cancer | [4][6] |
Experimental Protocols
This section provides a generalized methodology for conducting in vivo studies to evaluate the anti-cancer effects of this compound.
1. Animal Model Selection
-
Xenograft Models:
-
Use immunodeficient mice (e.g., athymic nude mice, SCID mice) to prevent rejection of human tumor cells.
-
Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in 100-200 µL of sterile PBS or Matrigel) into the flank of the mice.
-
Allow tumors to reach a palpable size (e.g., 50-100 mm³) before initiating treatment.
-
-
Genetically Engineered Mouse Models (GEMMs):
-
Select a GEMM that spontaneously develops the cancer of interest (e.g., TRAMP mice for prostate cancer).[6]
-
Initiate DATS treatment at a predetermined age based on the known timeline of tumor development in the specific model.
-
2. This compound Preparation and Administration
-
Preparation: DATS is an oil-soluble compound. For oral administration, it can be dissolved in a suitable vehicle such as corn oil or olive oil. For intraperitoneal injection, it may be formulated in a solution containing a solubilizing agent like DMSO and further diluted in sterile saline.
-
Administration Routes:
-
Dosing Schedule: Treatment schedules can vary, but a common approach is administration three to five times per week.[4][6]
3. Tumor Growth Measurement and Monitoring
-
For subcutaneous xenografts, measure tumor dimensions (length and width) with digital calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Monitor the body weight of the animals to assess for any potential toxicity of the treatment.
-
At the end of the study, euthanize the animals and excise the tumors for further analysis.
4. Endpoint Analysis
-
Histology and Immunohistochemistry (IHC):
-
Fix tumors in 10% neutral buffered formalin and embed in paraffin.
-
Perform Hematoxylin and Eosin (H&E) staining to observe tumor morphology.
-
Use IHC to analyze the expression of key proteins related to:
-
-
Western Blotting:
-
Prepare protein lysates from tumor tissue to quantify the expression levels of proteins in signaling pathways modulated by DATS.
-
-
Metastasis Assessment:
-
For models where metastasis is expected, carefully dissect and examine potential metastatic sites (e.g., lungs, liver).[6]
-
Metastatic lesions can be quantified by histological analysis.
-
Signaling Pathways and Mechanisms of Action
DATS exerts its anti-cancer effects by modulating a variety of signaling pathways. The following diagrams illustrate some of the key pathways affected by DATS.
Key Mechanisms of Action:
-
Induction of Apoptosis: DATS promotes apoptosis through both the intrinsic and extrinsic pathways. It downregulates anti-apoptotic proteins like Bcl-2 and upregulates pro-apoptotic proteins such as Bax and Bak.[1] This leads to the activation of caspases, the key executioners of apoptosis.[1]
-
Cell Cycle Arrest: A hallmark of DATS activity is the induction of cell cycle arrest, most commonly at the G2/M phase.[1] This prevents cancer cells from dividing and proliferating.
-
Inhibition of Angiogenesis: DATS has been shown to reduce the expression and secretion of Vascular Endothelial Growth Factor (VEGF), a critical signaling protein in angiogenesis.[1] By inhibiting the formation of new blood vessels, DATS can limit tumor growth and survival.
-
Suppression of Invasion and Metastasis: DATS can inhibit the invasion and migration of cancer cells by downregulating the expression of matrix metalloproteinases (MMPs) and inhibiting signaling pathways like STAT3.[1]
-
Modulation of Other Signaling Pathways: DATS has also been shown to modulate other critical cancer-related pathways, including PI3K/Akt, NF-κB, Wnt/β-catenin, and Notch signaling.[2][8]
This compound is a promising natural compound for cancer prevention and treatment. Its ability to target multiple hallmark pathways of cancer makes it an attractive candidate for further preclinical and clinical investigation. The protocols and data presented in these application notes provide a valuable resource for researchers designing and conducting in vivo studies to explore the therapeutic potential of DATS in various cancer models.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | The potential of this compound for cancer prevention and treatment, with mechanism insights [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound inhibits estrogen receptor-α activity in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Inhibits Growth of NCI-H460 in Vitro and in Vivo, and Ameliorates Cisplatin-Induced Oxidative Injury in the Treatment of Lung Carcinoma in Xenograft Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Garlic Constituent this compound Prevents Development of Poorly-Differentiated Prostate Cancer and Pulmonary Metastasis Multiplicity in TRAMP Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound inhibits breast cancer stem cells via suppression of Wnt/β-catenin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Diallyl Trisulfide (DATS): A Potent Inducer of Oxidative Stress in Cell Lines for Research Applications
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction: Diallyl trisulfide (DATS), a principal organosulfur compound derived from garlic (Allium sativum), has garnered significant attention in biomedical research for its pro-oxidant and cytotoxic effects on cancer cells.[1][2] Unlike many antioxidants, DATS can induce oxidative stress within malignant cells, leading to cell cycle arrest and apoptosis, making it a valuable tool for studying cellular responses to oxidative insults and for the development of novel anticancer therapies.[2][3] These application notes provide a comprehensive overview of the use of DATS to induce oxidative stress in various cell lines, including detailed protocols for key experiments and a summary of its effects.
Mechanism of Action
DATS exerts its effects by generating reactive oxygen species (ROS), which are highly reactive molecules that can damage cellular components like DNA, proteins, and lipids.[2] This increase in intracellular ROS disrupts the normal redox balance of the cell, leading to a state of oxidative stress. The accumulation of ROS triggers a cascade of cellular events, including the activation of stress-response signaling pathways, cell cycle arrest, and ultimately, programmed cell death (apoptosis).[2][3]
Several key signaling pathways are modulated by DATS-induced oxidative stress:
-
Nrf2/ARE Pathway: While DATS can activate the Nrf2/ARE pathway, known for its antioxidant response, in some contexts to protect against certain types of damage, in cancer cells, DATS can also lead to a decrease in Nrf2 levels, contributing to an overall pro-oxidant environment.[1][4][5]
-
PI3K/Akt Pathway: DATS has been shown to inactivate the PI3K/Akt signaling pathway, a critical regulator of cell survival.[6][7] Inhibition of this pathway promotes apoptosis.[6]
-
MAPK/NF-κB Pathway: DATS can activate stress-activated protein kinases like p38 and JNK, which are part of the MAPK pathway, while inhibiting the pro-survival NF-κB pathway.[1][8]
-
Apoptosis Pathways: DATS triggers both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis. This involves the modulation of Bcl-2 family proteins, release of cytochrome c, and activation of caspases.[2][7][9]
Data Presentation: Quantitative Effects of this compound on Cell Lines
The following table summarizes the quantitative effects of DATS on various cancer cell lines as reported in the literature. This data provides a reference for designing experiments to induce oxidative stress.
| Cell Line | DATS Concentration | Incubation Time | Observed Effects | Reference |
| MDA-MB-231 (Breast Cancer) | 100 µM | 24 hours | 36% reduction in cell growth; 67% increase in H2O2 production. | [10] |
| A549 (Lung Cancer) | 300 µM | 24 hours | 42% reduction in cell growth; 24% decrease in catalase activity. | [10] |
| BGC-823 (Gastric Cancer) | 25-400 µmol/L | 24 hours | Dose-dependent inhibition of cell viability (IC50 of 115.2±4.3 μmol/L). | [1] |
| HCT-15 (Colon Cancer) | 11.5 µM (IC50) | Not Specified | Significant suppression of cell growth. | [11] |
| DLD-1 (Colon Cancer) | 13.3 µM (IC50) | Not Specified | Significant suppression of cell growth. | [11] |
| PC-3 (Prostate Cancer) | 40 µM | Not Specified | Rapid decrease in Akt phosphorylation, leading to apoptosis. | [7] |
| DU145 (Prostate Cancer) | 40 µM | Not Specified | Rapid decrease in Akt phosphorylation, leading to apoptosis. | [7] |
| H9c2 (Cardiomyocytes) | 10 µM | 22 hours | Mitigated doxorubicin-induced ROS generation. | [6] |
Experimental Protocols
Detailed methodologies for key experiments to assess DATS-induced oxidative stress are provided below.
Cell Viability and Proliferation Assay (MTT Assay)
This protocol is used to measure the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.[12]
Materials:
-
Cells of interest
-
96-well tissue culture plates
-
This compound (DATS)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[13][14]
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to attach overnight.[13]
-
Treat the cells with various concentrations of DATS and incubate for the desired time period (e.g., 24, 48, or 72 hours).[13]
-
After the incubation period, add 10-20 µL of MTT solution to each well (final concentration of 0.5 mg/mL).[12]
-
Incubate the plate for 3-4 hours at 37°C in a humidified atmosphere with 5% CO2.[12]
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[13]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[12]
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol utilizes the cell-permeable dye 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to quantify intracellular ROS levels.[15][16]
Materials:
-
Cells of interest
-
24-well or 96-well plates
-
DATS
-
Serum-free medium (e.g., DMEM)
-
DCFH-DA stock solution (e.g., 10 mM in DMSO)[15]
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope or microplate reader
Protocol:
-
Seed cells in a suitable plate and allow them to attach overnight.
-
Treat the cells with DATS for the desired time.
-
Remove the treatment medium and wash the cells once with serum-free medium.[16]
-
Prepare a fresh working solution of DCFH-DA (e.g., 10 µM in pre-warmed serum-free medium).[15]
-
Add the DCFH-DA working solution to each well and incubate for 30 minutes at 37°C in the dark.[16]
-
Remove the DCFH-DA solution and wash the cells twice with PBS.[16]
-
Add PBS to each well.
-
Immediately measure the fluorescence using a fluorescence microscope (for imaging) or a microplate reader (for quantification) with an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.[17][18]
Antioxidant Enzyme Activity Assays
Protocols for measuring the activity of key antioxidant enzymes, Superoxide Dismutase (SOD) and Catalase (CAT), are outlined below.
This assay is based on the inhibition of the reduction of a tetrazolium salt (e.g., WST-8 or NBT) by superoxide radicals generated by a xanthine-xanthine oxidase system.[19][20]
Materials:
-
Cell lysate
-
SOD assay kit (commercial kits are recommended for convenience and reproducibility) or individual reagents (Xanthine, Xanthine Oxidase, WST-8 or NBT)
-
Microplate reader
Protocol (General Steps using a Commercial Kit):
-
Prepare cell lysates according to the kit's instructions. This typically involves homogenization and centrifugation to obtain the supernatant.
-
Perform a total protein assay (e.g., BCA or Bradford) to normalize the SOD activity to the protein concentration.[20]
-
Prepare a standard curve using the provided SOD standard.
-
In a 96-well plate, add the appropriate volume of cell lysate, WST-8/enzyme working solution, and the reaction initiation solution to each well.[20]
-
Incubate the plate at 37°C for 20-30 minutes.[20]
-
Measure the absorbance at 450 nm using a microplate reader.[20]
-
Calculate the SOD activity based on the inhibition rate and the standard curve. One unit of SOD is typically defined as the amount of enzyme that inhibits the reduction of the tetrazolium salt by 50%.[20]
This assay measures the decomposition of hydrogen peroxide (H2O2) by catalase in the sample. The remaining H2O2 can be measured spectrophotometrically.[19]
Materials:
-
Cell lysate
-
Catalase assay kit (commercial kits are recommended) or individual reagents (Potassium phosphate buffer, Hydrogen peroxide)
-
Spectrophotometer or microplate reader
Protocol (General Steps):
-
Prepare cell lysates.
-
Normalize for total protein content.
-
In a suitable reaction vessel (e.g., cuvette or 96-well plate), add the cell lysate to a buffer solution (e.g., 50 mM potassium phosphate, pH 7.0).
-
Initiate the reaction by adding a known concentration of H2O2 (e.g., 19 mM).
-
Measure the decrease in absorbance at 240 nm over time as H2O2 is consumed. The molar extinction coefficient for H2O2 is 43.6 M⁻¹cm⁻¹.
-
Alternatively, a colorimetric assay can be used where the remaining H2O2 reacts with a probe to produce a colored product that can be measured at a specific wavelength (e.g., 520 nm).[21]
-
Calculate the catalase activity, typically expressed as units per milligram of protein, where one unit is defined as the amount of enzyme that decomposes 1 µmol of H2O2 per minute.[21]
Visualizations: Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways affected by DATS and a general experimental workflow for studying its effects.
Caption: DATS-induced signaling pathways leading to apoptosis.
Caption: Experimental workflow for studying DATS effects.
Conclusion
This compound is a potent and versatile tool for inducing oxidative stress in cell lines, particularly in the context of cancer research. By understanding its mechanisms of action and employing standardized protocols, researchers can effectively utilize DATS to investigate cellular responses to oxidative damage, screen for potential therapeutic agents, and further elucidate the intricate signaling pathways involved in cell death and survival. The provided data and protocols serve as a valuable resource for initiating and conducting such studies.
References
- 1. This compound suppresses tumor growth through the attenuation of Nrf2/Akt and activation of p38/JNK and potentiates cisplatin efficacy in gastric cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a garlic polysulfide protects against As-induced renal oxidative nephrotoxicity, apoptosis and inflammation in rats by activating the Nrf2/ARE signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] this compound Protects Rat Brain Tissue against the Damage Induced by Ischemia-Reperfusion through the Nrf2 Pathway | Semantic Scholar [semanticscholar.org]
- 6. Activation of PI3K/Akt mediates the protective effect of this compound on doxorubicin induced cardiac apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. This compound suppresses doxorubicin-induced cardiomyocyte apoptosis by inhibiting MAPK/NF-κB signaling through attenuation of ROS generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Diallyl disulfide causes caspase-dependent apoptosis in human cancer cells through a Bax-triggered mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of this compound-induced oxidative stress on proliferation, morphology and cell death in cancer cells [repository.up.ac.za]
- 11. This compound suppresses the proliferation and induces apoptosis of human colon cancer cells through oxidative modification of beta-tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 13. MTT (Assay protocol [protocols.io]
- 14. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 15. Video: Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining [jove.com]
- 16. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 17. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 18. bioquochem.com [bioquochem.com]
- 19. MEASUREMENT OF SUPEROXIDE DISMUTASE, CATALASE, AND GLUTATHIONE PEROXIDASE IN CULTURED CELLS AND TISSUE - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Superoxide Dismutase (SOD) and Catalase (CAT) Activity Assay Protocols for Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 21. prod-docs.megazyme.com [prod-docs.megazyme.com]
Application of Diallyl Trisulfide in Angiogenesis Research
Introduction
Diallyl trisulfide (DATS) is a bioactive organosulfur compound derived from garlic (Allium sativum) that has garnered significant attention in biomedical research.[1][2][3][4] Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions, such as wound healing, and pathological conditions, including cancer and ischemic diseases. DATS has demonstrated a paradoxical role in modulating angiogenesis, exhibiting both pro- and anti-angiogenic properties depending on the cellular context and experimental model. This dual functionality makes DATS a compelling molecule for studying the complex signaling networks that govern vascular growth. These application notes provide a comprehensive overview of the use of DATS in angiogenesis research, detailing its mechanisms of action, quantitative effects, and relevant experimental protocols for researchers, scientists, and drug development professionals.
Anti-Angiogenic Properties of this compound
In the context of oncology, DATS primarily functions as an inhibitor of angiogenesis, a crucial process for tumor growth and metastasis.[2][5][6] Its anti-angiogenic effects are attributed to its ability to induce apoptosis in endothelial cells and inhibit key signaling pathways that promote vascular growth.
Mechanisms of Anti-Angiogenic Action
DATS exerts its anti-angiogenic effects through multiple mechanisms:
-
Inhibition of VEGF Signaling: DATS has been shown to suppress the secretion of Vascular Endothelial Growth Factor (VEGF) and down-regulate the expression of its receptor, VEGFR-2, in human umbilical vein endothelial cells (HUVECs).[7][8] This disruption of the VEGF/VEGFR-2 axis is a critical mechanism for inhibiting endothelial cell proliferation, migration, and tube formation.
-
Akt Inactivation: The pro-survival kinase Akt is a key mediator of angiogenic signaling. DATS treatment leads to the inactivation of Akt in HUVECs, which contributes to the induction of apoptosis.[7][8][9]
-
Induction of Apoptosis: DATS induces caspase-dependent apoptosis in endothelial cells, characterized by the cleavage of caspase-3 and poly-(ADP-ribose)-polymerase (PARP).[7][8] The survival of HUVECs is significantly reduced in a concentration-dependent manner with an IC50 of approximately 4 µM.[7][9]
-
Inhibition of Cell Migration and Invasion: DATS inhibits the migration and invasion of endothelial cells by targeting signaling molecules such as focal adhesion kinase (FAK), Src, and Ras.[5] It also reduces the activity of matrix metalloproteinases (MMPs), such as MMP-2, -7, and -9, which are essential for the degradation of the extracellular matrix during angiogenesis.[5]
-
Wnt/β-catenin Signaling Inhibition: In glioma cells, DATS has been shown to suppress angiogenesis by inactivating the Wnt/β-catenin signaling pathway.[6]
Quantitative Data on Anti-Angiogenic Effects of DATS
| Cell Line | Assay | Concentration of DATS | Observed Effect | Reference |
| HUVEC | Cell Survival | ~ 4 µM | IC50 for survival reduction | [7][9] |
| HUVEC | Tube Formation | Not specified | Inhibition of capillary-like tube structure formation | [5][7] |
| HUVEC | Cell Migration | Not specified | Inhibition of migration | [5][7] |
| HT-29 | VEGF Secretion | Not specified | Inhibition of VEGF secretion | [5] |
| HT-29 | MMPs | Not specified | Inhibition of MMP-2, -7, and -9 | [5] |
Pro-Angiogenic Properties of this compound
In contrast to its anti-angiogenic role in cancer, DATS has been found to promote angiogenesis in the context of ischemia and placental development. This pro-angiogenic activity is largely attributed to its ability to release hydrogen sulfide (H₂S), a known gaseous signaling molecule with vasculoprotective effects.
Mechanisms of Pro-Angiogenic Action
-
Activation of Akt/eNOS Pathway: DATS stimulates the phosphorylation of Akt and endothelial nitric oxide synthase (eNOS) in ischemic tissues and cultured endothelial cells under hypoxic conditions.[10] This leads to increased production of nitric oxide (NO), a potent vasodilator and pro-angiogenic factor.
-
Upregulation of Pro-Angiogenic Factors: In models of heart failure, DATS therapy has been shown to increase the expression of VEGF and decrease the expression of the angiogenesis inhibitor, angiostatin.[11] In obese pregnant mice, DATS treatment upregulated the mRNA expression of PlGF, VEGFA, VEGFR2, and HIF1α in the placenta.[12]
-
Reduction of Oxidative Stress and Apoptosis: In ischemic limbs, DATS treatment reduces oxidative stress and apoptotic activity, thereby promoting tissue survival and revascularization.[10]
-
Improved Blood Flow and Capillary Density: In vivo studies using mouse models of hind-limb ischemia have demonstrated that DATS enhances blood flow recovery and increases capillary density in the ischemic tissue.[10][13]
Quantitative Data on Pro-Angiogenic Effects of DATS
| Animal Model | Condition | DATS Dosage | Observed Effect | Reference |
| Mouse | Hind-limb Ischemia | Not specified | Enhanced blood flow recovery and capillary density | [10] |
| Mouse | Pressure-overload Heart Failure | 200 µg/kg daily i.p. | Increased VEGF expression, decreased angiostatin, increased vascular density | [11][14] |
| Diabetic Mouse | Hind-limb Ischemia | 500 µg·kg−1·d−1 i.p. | Ameliorated reduced blood perfusion, capillary density, and NO bioactivity | [13] |
| Obese Pregnant Mouse | High-fat diet-induced obesity | Not specified | Increased placental expression of CD31, PlGF, VEGFA, VEGFR2, and HIF1α mRNA | [12] |
Signaling Pathways and Experimental Workflows
Anti-Angiogenic Signaling Pathway of DATS
Caption: DATS inhibits angiogenesis by targeting multiple pathways.
Pro-Angiogenic Signaling Pathway of DATS
Caption: DATS promotes angiogenesis in ischemic conditions.
Experimental Workflow for In Vitro Angiogenesis Assay
Caption: Workflow for endothelial cell tube formation assay.
Experimental Protocols
Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form three-dimensional, capillary-like structures in vitro, a key step in angiogenesis.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (e.g., Medium 200PRF with LSGS)
-
Basement Membrane Matrix (e.g., Matrigel® or Geltrex™)[15][16]
-
96-well tissue culture plates
-
This compound (DATS) stock solution (in DMSO)
-
Vehicle control (DMSO)
-
Calcein AM (for fluorescent visualization, optional)[15][16]
-
Inverted microscope with a camera
Protocol:
-
Plate Coating:
-
Cell Preparation and Seeding:
-
Culture HUVECs to 80-90% confluency.
-
Harvest the cells using trypsin/EDTA and neutralize with trypsin neutralizer solution.[15][19]
-
Centrifuge the cells and resuspend the pellet in endothelial cell growth medium.
-
Perform a cell count and adjust the cell suspension to a concentration of 1-2 x 10⁵ cells/mL.
-
Prepare serial dilutions of DATS in the cell suspension to achieve the desired final concentrations. Include a vehicle control (DMSO at the same final concentration as the highest DATS treatment).
-
Gently add 150 µL of the cell suspension (containing 1.5-3 x 10⁴ cells) to each well of the solidified matrix-coated plate.[17]
-
-
Incubation and Visualization:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 4-18 hours. Tube formation typically begins within 2-4 hours.[18]
-
Monitor tube formation periodically using an inverted light microscope.
-
(Optional) For fluorescent imaging, carefully remove the medium and add Calcein AM solution (e.g., 8 µg/mL) to each well. Incubate for 30-40 minutes at 37°C.[16]
-
Capture images of the tube networks.
-
-
Quantification and Analysis:
-
Quantify the extent of tube formation by measuring parameters such as the total tube length, number of branch points, and number of enclosed loops using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
-
Compare the results from DATS-treated wells to the vehicle control to determine the effect of DATS on tube formation.
-
Western Blot Analysis for Signaling Proteins
This protocol is used to detect changes in the expression and phosphorylation status of key proteins in angiogenic signaling pathways following DATS treatment.
Materials:
-
HUVECs or other relevant endothelial cells
-
DATS
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-VEGFR-2, anti-phospho-Akt, anti-total-Akt, anti-eNOS, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment and Lysis:
-
Seed HUVECs in 6-well plates and grow to 80-90% confluency.
-
Treat cells with various concentrations of DATS or vehicle control for the desired time.
-
Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Scrape the cells, collect the lysate, and centrifuge at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or similar protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the protein of interest to a loading control (e.g., β-actin). For phosphoproteins, normalize to the total protein level.
-
Conclusion
This compound is a multifaceted compound with significant, though context-dependent, effects on angiogenesis. Its ability to inhibit angiogenesis in cancer models by targeting key pathways like VEGF/VEGFR-2 and Akt highlights its potential as a chemotherapeutic or chemopreventive agent. Conversely, its capacity to promote angiogenesis in ischemic settings through the H₂S-Akt-eNOS pathway suggests its therapeutic potential in cardiovascular diseases. The detailed protocols and summarized data provided here offer a valuable resource for researchers investigating the intricate role of DATS in the regulation of angiogenesis and for the development of novel therapeutic strategies.
References
- 1. Molecular mechanisms for the anti-cancer effects of diallyl disulfide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dietary Bioactive this compound in Cancer Prevention and Treatment. | Sigma-Aldrich [b2b.sigmaaldrich.com]
- 3. This compound and Cardiovascular Health: Evidence and Potential Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. This compound inhibits migration, invasion and angiogenesis of human colon cancer HT-29 cells and umbilical vein endothelial cells, and suppresses murine xenograft tumour growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound inhibits proliferation, invasion and angiogenesis of glioma cells by inactivating Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound inhibits angiogenic features of human umbilical vein endothelial cells by causing Akt inactivation and down-regulation of VEGF and VEGF-R2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. tandfonline.com [tandfonline.com]
- 10. This compound Augments Ischemia-Induced Angiogenesis via an Endothelial Nitric Oxide Synthase-Dependent Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. mdpi.com [mdpi.com]
- 13. Effect of this compound on Ischemic Tissue Injury and Revascularization in a Diabetic Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Hydrogen Sulfide Attenuates Cardiac Dysfunction Following Heart Failure via Induction of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. corning.com [corning.com]
- 17. cellbiolabs.com [cellbiolabs.com]
- 18. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes and Protocols for Investigating Signaling Pathways Using Diallyl Trisulfide (DATS)
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Diallyl trisulfide (DATS) is a naturally occurring organosulfur compound derived from garlic (Allium sativum) and is a subject of growing interest in biomedical research.[1][2][3] It is recognized for its potential therapeutic properties, including anticancer, antioxidant, and anti-inflammatory effects.[3][4][5] DATS exerts its biological activities by modulating a variety of cellular signaling pathways, making it a valuable tool for researchers investigating the complex networks that govern cell fate and function. These pathways include those involved in oxidative stress response, cell survival and proliferation, apoptosis, and inflammation.[2][3][6] This document provides detailed application notes and experimental protocols for utilizing DATS as a tool to investigate key signaling pathways.
Key Signaling Pathways Modulated by this compound
DATS has been shown to influence several critical signaling cascades:
-
Keap1-Nrf2 Pathway: DATS is a potent activator of the Nrf2 pathway, a primary regulator of cellular antioxidant responses.[6][7][8] DATS can induce the nuclear translocation of Nrf2, leading to the expression of antioxidant enzymes.[7][9]
-
PI3K/Akt Pathway: This pathway is crucial for cell survival and proliferation and is often dysregulated in cancer. DATS has been shown to inhibit the PI3K/Akt signaling cascade in various cancer cells, contributing to its anti-tumor effects.[10][11] Conversely, in some contexts, such as cardioprotection, DATS can activate this pathway to promote cell survival.[4][7]
-
MAPK Pathways: The Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK, JNK, and p38, are involved in cellular responses to a wide range of stimuli. DATS can modulate MAPK signaling, often leading to the activation of JNK and p38, which are associated with stress responses and apoptosis, while sometimes inhibiting the pro-survival ERK pathway.[6][11][12][13]
-
Apoptosis Pathway: DATS is a known inducer of apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic pathways.[2][14][15] It can modulate the expression of Bcl-2 family proteins, leading to mitochondrial dysfunction, cytochrome c release, and caspase activation.[14][15][16]
-
NF-κB Pathway: As a key regulator of inflammation, the NF-κB pathway is another target of DATS. DATS can suppress the activation of NF-κB, thereby exerting anti-inflammatory effects.[10][12][17]
Data Presentation: Quantitative Effects of this compound
The following table summarizes the effective concentrations and quantitative effects of DATS on various cell lines and signaling pathways as reported in the literature.
| Cell Line | Cancer Type | Effect | DATS Concentration | IC50 | Reference |
| BGC-823 | Human Gastric Cancer | Inhibition of cell viability, G2/M arrest, apoptosis | 25–400 µmol/L | 115.2±4.3 µmol/L (24h) | [11] |
| PC-3 / DU145 | Human Prostate Cancer | Inactivation of Akt, induction of apoptosis | 40 µM | Not specified | [16] |
| Capan-2 | Pancreatic Cancer | Induction of apoptosis | 100 µmol/L | Not specified | [18] |
| BCPAP | Human Papillary Thyroid Carcinoma | Decreased cell survival, G0/G1 arrest, apoptosis | 5, 10, 20 µM | Not specified | [19] |
| Primary Colorectal Cancer Cells | Colorectal Cancer | Inhibition of viability, induction of apoptosis | Time and dose-dependent | Not specified | [14][15] |
| H9c2 | Cardiomyocytes | Protection against Doxorubicin-induced apoptosis | 10 µM | Not applicable | [4] |
| H9c2 | Cardiomyocytes | Protection against high glucose-induced apoptosis | 10 µM | Not applicable | [7] |
Mandatory Visualizations: Signaling Pathways and Workflows
Signaling Pathway Diagrams
Experimental Workflow Diagram
Experimental Protocols
Cell Culture and DATS Treatment
Objective: To culture cells and treat them with DATS to investigate its effects on signaling pathways.
Materials:
-
Selected cancer cell line (e.g., BGC-823, PC-3, Capan-2)
-
Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin-streptomycin)
-
This compound (DATS, >98% purity)
-
Dimethyl sulfoxide (DMSO, cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cell culture flasks, plates, and dishes
-
Incubator (37°C, 5% CO₂)
Protocol:
-
Cell Culture:
-
Maintain the selected cell line in complete growth medium in a humidified incubator at 37°C with 5% CO₂.
-
Subculture the cells every 2-3 days or when they reach 80-90% confluency.
-
-
DATS Stock Solution Preparation:
-
Prepare a high-concentration stock solution of DATS (e.g., 100 mM) in DMSO.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
-
Cell Seeding:
-
Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.
-
Seed the cells into appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein/RNA extraction) at a predetermined density to ensure they are in the exponential growth phase during treatment. Allow cells to adhere overnight.
-
-
DATS Treatment:
-
The following day, remove the old medium and replace it with fresh medium containing the desired final concentrations of DATS.
-
Prepare serial dilutions of the DATS stock solution in the complete growth medium. Ensure the final DMSO concentration is consistent across all treatments, including the vehicle control (typically ≤ 0.1%).
-
Incubate the cells with DATS for the desired time points (e.g., 24, 48, 72 hours).
-
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of DATS on cancer cells and calculate the IC50 value.
Materials:
-
Cells treated with DATS in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
After the DATS treatment period, add 20 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using appropriate software.
Western Blot Analysis for Signaling Protein Expression and Phosphorylation
Objective: To analyze changes in the expression and phosphorylation status of key proteins in signaling pathways affected by DATS.
Materials:
-
Cells treated with DATS in 6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-Nrf2, anti-Bax, anti-Bcl-2, anti-caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Protein Extraction:
-
After DATS treatment, wash the cells with ice-cold PBS.
-
Lyse the cells with RIPA buffer on ice for 30 minutes.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 20 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using the BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Use a loading control like β-actin to normalize protein levels.
-
Nuclear and Cytoplasmic Protein Extraction for Nrf2 Translocation
Objective: To determine if DATS induces the translocation of Nrf2 from the cytoplasm to the nucleus.
Materials:
-
NE-PER™ Nuclear and Cytoplasmic Extraction Reagents or similar kit
-
Cells treated with DATS
Protocol:
-
Follow the manufacturer's protocol for the nuclear and cytoplasmic extraction kit.
-
Briefly, harvest the cells and centrifuge to obtain a cell pellet.
-
Lyse the cell membrane using the provided cytoplasmic extraction buffer, releasing cytoplasmic proteins.
-
Centrifuge to pellet the nuclei. The supernatant is the cytoplasmic fraction.
-
Lyse the nuclear envelope using the nuclear extraction buffer to release nuclear proteins.
-
Analyze both the cytoplasmic and nuclear fractions for Nrf2 expression by Western blot as described above. Use Lamin B1 as a nuclear marker and β-actin or GAPDH as a cytoplasmic marker to confirm the purity of the fractions.
Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
Objective: To quantify the induction of apoptosis by DATS.
Materials:
-
Cells treated with DATS
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Harvest both adherent and floating cells after DATS treatment.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Safety Precautions:
This compound should be handled with care. It is harmful if swallowed and may cause skin and eye irritation.[20][21][22] Always wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling DATS.[21][22] Work in a well-ventilated area or a chemical fume hood.[21][22] Refer to the Safety Data Sheet (SDS) for detailed safety information.[20][21][22]
References
- 1. researchgate.net [researchgate.net]
- 2. Dietary Bioactive this compound in Cancer Prevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Research Advances in Multi-Functional this compound (DATS): A Comprehensive Review of Characteristics, Metabolism, Pharmacodynamics, Applications, and Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of PI3K/Akt mediates the protective effect of this compound on doxorubicin induced cardiac apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C6H10S3 | CID 16315 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Antioxidant effects of this compound on high glucose-induced apoptosis are mediated by the PI3K/Akt-dependent activation of Nrf2 in cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Keap1 Cysteine 288 as a Potential Target for this compound-Induced Nrf2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Diallyl Disulfide: A Bioactive Garlic Compound with Anticancer Potential [frontiersin.org]
- 11. This compound suppresses tumor growth through the attenuation of Nrf2/Akt and activation of p38/JNK and potentiates cisplatin efficacy in gastric cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound suppresses doxorubicin-induced cardiomyocyte apoptosis by inhibiting MAPK/NF-κB signaling through attenuation of ROS generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound and its active metabolite allyl methyl sulfone attenuate cisplatin-induced nephrotoxicity by inhibiting the ROS/MAPK/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound induces apoptosis in human primary colorectal ...: Ingenta Connect [ingentaconnect.com]
- 15. This compound induces apoptosis in human primary colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. Diallyl disulfide and this compound in garlic as novel therapeutic agents to overcome drug resistance in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Apoptotic pathway induced by this compound in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Induction of Apoptosis in Human Papillary-Thyroid-Carcinoma BCPAP Cells by this compound through Activation of the MAPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. cdn.caymanchem.com [cdn.caymanchem.com]
- 21. chemos.de [chemos.de]
- 22. echemi.com [echemi.com]
Application Notes and Protocols: Assessing the Synergistic Effects of Diallyl Trisulfide with Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diallyl trisulfide (DATS), a key organosulfur compound derived from garlic, has garnered significant attention for its potential as a chemosensitizing agent in cancer therapy. When used in combination with conventional chemotherapy drugs such as cisplatin and doxorubicin, DATS has been shown to enhance their cytotoxic effects, allowing for potentially lower effective doses and reduced toxicity. This document provides a comprehensive protocol for assessing the synergistic effects of DATS with chemotherapy, detailing experimental design, key assays, and data analysis. The focus is on in vitro methodologies that are foundational for preclinical drug development.
The synergistic action of DATS is often attributed to its ability to modulate multiple cellular signaling pathways that are crucial for cancer cell survival and proliferation. Notably, DATS has been shown to influence the PI3K/Akt pathway, p53 signaling, and the intrinsic apoptosis pathway, thereby lowering the threshold for chemotherapy-induced cell death.
Data Presentation: Synergistic Effects of DATS in Combination with Chemotherapy
The following tables summarize quantitative data from studies investigating the synergistic effects of DATS with cisplatin and doxorubicin on various cancer cell lines.
Table 1: IC50 Values and Combination Index (CI) of DATS and Chemotherapy
| Cell Line | Chemotherapy | DATS IC50 (µM) | Chemotherapy IC50 (µg/mL) | Combination Treatment | Combination Index (CI) | Synergy Level |
| SGC-7901 (Gastric Cancer) | Cisplatin | 50-400 (dose-dependent inhibition) | Not specified | DATS + 3 µg/mL Cisplatin | < 1 | Strong Synergy[1] |
| A2780/DDP (Cisplatin-Resistant Ovarian Cancer) | Cisplatin | Not specified | ~15 | DATS (20 µM) + Cisplatin | < 1 | Synergy[2] |
| BGC-823 (Gastric Cancer) | Cisplatin | 115.2 ± 4.3 | Not specified | DATS + Cisplatin | Not specified | Potentiates Efficacy[3] |
Note: A Combination Index (CI) of < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[4][5][6]
Table 2: Effects of DATS and Chemotherapy on Apoptosis and Protein Expression
| Cell Line | Treatment | Apoptosis Rate (%) | Key Protein Changes |
| SGC-7901 (Gastric Cancer) | DATS + Cisplatin | 29.7 ± 2.4 | Not specified |
| T24 (Bladder Cancer) | DATS | Increased sub-G1 population | ↓Bcl-2, ↓Bcl-xL, ↑Bax, ↑Death Receptors, ↓p-Akt, ↑JNK activation[7] |
| PC-3 (Prostate Cancer) | DATS (40 µM) | Not specified | ↓p-Akt (Ser473 & Thr308), ↓p-BAD[8] |
| H9c2 (Cardiac Cells) | DATS (10 µM) + Doxorubicin (1 µM) | Mitigated Dox-induced apoptosis | ↑PI3K/Akt pathway activation[9][10][11] |
| Various Cancer Cells | Cisplatin | Varies | ↑Bax, ↓Bcl-2 (in sensitive cells)[12][13] |
| Breast Cancer Cells | Doxorubicin | Varies | ↑Bax, ↓Bcl-2, ↑Caspase-8, ↑Caspase-3[14] |
Visualizations: Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways involved in the synergistic action of DATS and chemotherapy, as well as a typical experimental workflow for assessing synergy.
Caption: Experimental workflow for assessing DATS and chemotherapy synergy.
Caption: DATS inhibits the pro-survival PI3K/Akt signaling pathway.
Caption: DATS enhances chemotherapy-induced p53-mediated apoptosis.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of DATS and chemotherapy, both individually and in combination, and to calculate the IC50 (half-maximal inhibitory concentration) values.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (DATS)
-
Chemotherapy drug (e.g., Cisplatin, Doxorubicin)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[15]
-
DMSO (Dimethyl sulfoxide) or other suitable solvent[16]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate overnight at 37°C, 5% CO2.[17][18]
-
Drug Preparation: Prepare serial dilutions of DATS and the chemotherapy drug in culture medium.
-
Treatment:
-
Single Agent: Remove the old medium and add 100 µL of medium containing various concentrations of either DATS or the chemotherapy drug.
-
Combination: Add 100 µL of medium containing various concentrations of DATS combined with a fixed concentration of the chemotherapy drug, or vice versa. Alternatively, use a constant ratio of the two drugs across a range of dilutions.
-
Control: Add 100 µL of medium with the vehicle (e.g., DMSO) used to dissolve the drugs.
-
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.[17]
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.[15][19]
-
Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes.[15]
-
Absorbance Reading: Measure the absorbance at 570-590 nm using a microplate reader.[15][16]
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the control. Plot dose-response curves to determine the IC50 values for each drug alone.
Calculation of Combination Index (CI)
The Chou-Talalay method is widely used to quantify drug interactions.[20][21]
Procedure:
-
Determine IC50 values: Obtain the IC50 values for DATS and the chemotherapy drug individually from the MTT assay data.
-
Combination Data: From the combination treatment wells, determine the concentrations of DATS ((D)1) and the chemotherapy drug ((D)2) that result in a specific effect level (e.g., 50% inhibition).
-
Calculate CI: Use the following formula: CI = (D)1 / (Dx)1 + (D)2 / (Dx)2
-
(Dx)1 is the concentration of DATS alone that produces the same effect.
-
(Dx)2 is the concentration of the chemotherapy drug alone that produces the same effect.[4]
-
-
Interpretation:
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and control cells
-
Annexin V-FITC/PI Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)[22]
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension.[22]
-
Washing: Wash the cells twice with cold PBS.[22]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[23]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 1-2 µL of PI solution.[24]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[25]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer as soon as possible.[25]
-
Data Interpretation:
Western Blotting for Protein Expression Analysis
This technique is used to detect and quantify changes in the expression levels of key proteins involved in the signaling pathways affected by DATS and chemotherapy.
Materials:
-
Treated and control cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)[26]
-
Primary antibodies (e.g., for p-Akt, total Akt, Bcl-2, Bax, p53, cleaved Caspase-3, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the treated and control cells with RIPA buffer. Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using SDS-polyacrylamide gel electrophoresis.[27][28]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[27][28]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[26]
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C with gentle agitation.[26]
-
Washing: Wash the membrane three times with TBST (Tris-Buffered Saline with Tween 20) for 10 minutes each.[26]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[29]
-
Washing: Repeat the washing step.
-
Detection: Apply the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.[28]
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.
Conclusion
The protocols and data presented here provide a robust framework for investigating the synergistic potential of this compound with standard chemotherapeutic agents. By employing these methodologies, researchers can elucidate the mechanisms of synergy, identify responsive cancer types, and generate the critical preclinical data necessary for advancing combination therapies into further development. The modulation of key survival and apoptotic pathways by DATS underscores its promise as an effective chemosensitizer in oncology.
References
- 1. Frontiers | Prediction of the mechanism for the combination of this compound and cisplatin against gastric cancer: a network pharmacology study and pharmacological evaluation [frontiersin.org]
- 2. This compound alleviates chemotherapy sensitivity of ovarian cancer via the AMPK/SIRT1/PGC1α pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound suppresses tumor growth through the attenuation of Nrf2/Akt and activation of p38/JNK and potentiates cisplatin efficacy in gastric cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mythreyaherbal.com [mythreyaherbal.com]
- 6. Comparison of methods for evaluating drug-drug interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound-induced apoptosis of bladder cancer cells is caspase-dependent and regulated by PI3K/Akt and JNK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Activation of PI3K/Akt mediates the protective effect of this compound on doxorubicin induced cardiac apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activation of PI3K/Akt mediates the protective effect of this compound on doxorubicin induced cardiac apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Quantitative analysis of expression levels of bax, bcl-2, and survivin in cancer cells during cisplatin treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Upregulation of Bcl-2 is associated with cisplatin-resistance via inhibition of Bax translocation in human bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Influence of doxorubicin on apoptosis and oxidative stress in breast cancer cell lines. | Semantic Scholar [semanticscholar.org]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. MTT assay and synergism evaluation [bio-protocol.org]
- 17. texaschildrens.org [texaschildrens.org]
- 18. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Current Methods for Quantifying Drug Synergism - PMC [pmc.ncbi.nlm.nih.gov]
- 21. aacrjournals.org [aacrjournals.org]
- 22. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 23. kumc.edu [kumc.edu]
- 24. documents.thermofisher.com [documents.thermofisher.com]
- 25. bosterbio.com [bosterbio.com]
- 26. Western Blot Protocol | Proteintech Group [ptglab.com]
- 27. Western blot protocol | Abcam [abcam.com]
- 28. bosterbio.com [bosterbio.com]
- 29. Western Blot Protocols and Recipes | Thermo Fisher Scientific - SG [thermofisher.com]
Troubleshooting & Optimization
Diallyl trisulfide stability and degradation in solution
Technical Support Center: Diallyl Trisulfide (DATS)
Welcome to the technical support center for this compound (DATS). This guide provides in-depth information, troubleshooting advice, and frequently asked questions to assist researchers, scientists, and drug development professionals in their experiments involving DATS.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for preparing a DATS solution for in vitro experiments?
A1: this compound is sparingly soluble in aqueous buffers. For cell culture and other aqueous-based assays, it is recommended to first dissolve DATS in an organic solvent like dimethyl sulfoxide (DMSO) or ethanol before further dilution in the aqueous medium.[1][2] A common procedure involves preparing a concentrated stock solution in DMSO and then diluting it to the final desired concentration in the cell culture medium or buffer. It is crucial to ensure the final concentration of the organic solvent is low enough to not affect the experimental system.
Q2: How should I store my DATS compound and its solutions to ensure stability?
A2: Pure DATS should be stored at -20°C, where it is stable for at least one year.[3] Solutions of DATS in organic solvents like DMSO or acetone should also be stored at -20°C or -80°C for long-term stability. Aqueous solutions of DATS are highly unstable and it is not recommended to store them for more than one day.[3] For optimal stability, prepare aqueous solutions fresh before each experiment.
Q3: What are the primary degradation products of DATS in solution?
A3: The major degradation products of DATS in solution are diallyl disulfide (DADS) and diallyl tetrasulfide.[2][4][5] Other potential degradation products, especially under thermal stress, include 3-ethenyl-3,6-dihydro-1,2-dithiin and 3-ethenyl-3,4-dihydro-1,2-dithiin.[4][5] In biological systems, DATS can be metabolized to DADS and allyl mercaptan (AM).[1][2]
Q4: What factors can influence the stability of DATS in my experiments?
A4: The stability of DATS is influenced by several factors:
-
Temperature: Increased temperature significantly accelerates the degradation of DATS.[4][5] It is more stable at lower temperatures, such as 4°C, compared to room temperature or higher.[3]
-
pH: DATS is more stable in acidic to neutral pH ranges (pH 2.6-7.0).[3] Its degradation can be more rapid in alkaline conditions.
-
Solvent: DATS is more stable in organic solvents compared to aqueous solutions.
-
Presence of Thiols: Thiols like glutathione can react with DATS, leading to its rapid degradation and the release of hydrogen sulfide (H₂S).[3]
-
Light: While not as significant as temperature and pH, exposure to light may contribute to degradation over time. It is good practice to protect DATS solutions from light.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or lower-than-expected biological activity of DATS. | DATS has degraded in the stock solution or the final working solution. | Prepare fresh stock solutions of DATS in an appropriate organic solvent and store them at -80°C in small aliquots to avoid repeated freeze-thaw cycles. Always prepare aqueous working solutions immediately before use. Verify the concentration of your stock solution using HPLC or GC. |
| Precipitation observed when diluting DATS stock solution in aqueous buffer. | The solubility of DATS in the aqueous buffer has been exceeded. | Ensure the final concentration of the organic solvent (e.g., DMSO) is sufficient to maintain DATS solubility, but still compatible with your experimental system. Consider using a vehicle control with the same solvent concentration. For some applications, the use of a self-assembling micellar formulation can improve solubility and stability in aqueous media.[4][5] |
| Variability in results between experimental repeats. | Inconsistent handling and preparation of DATS solutions. | Standardize your protocol for DATS solution preparation. Ensure consistent timing between solution preparation and application in your experiments. Use a fresh aliquot of the stock solution for each experiment. |
| Unexpected side effects or off-target effects in cell culture experiments. | Degradation products of DATS may have their own biological activities. | Characterize the purity of your DATS and its solutions over time using analytical methods like HPLC to monitor for the presence of degradation products. Consider the potential effects of diallyl disulfide and other byproducts in your experimental interpretation. |
Quantitative Data on DATS Stability
Table 1: Stability of Neat this compound at Different Temperatures over 3 Months [3]
| Temperature | Degradation |
| 4°C | No observable degradation |
| Room Temperature | 11% |
| 35°C | 30% |
Table 2: Stability of this compound in a Micellar Solution at Various pH Values for 15 Minutes [3]
| pH | Stability |
| 2.6 - 7.0 | Stable |
Table 3: Half-life of Structurally Related Trisulfides in Aqueous Solution [3]
| Trisulfide | pH | Estimated Half-life |
| Cysteine Trisulfide | 7.0 | 16.9 days |
| Cysteine Trisulfide | 9.0 | 11.4 days |
| Glutathione Trisulfide | 5.8 | 6.3 days |
| Glutathione Trisulfide | 7.4 | 0.90 days |
| Glutathione Trisulfide | 9.0 | 0.79 days |
Experimental Protocols
Protocol 1: Preparation of DATS Stock Solution
-
Objective: To prepare a concentrated stock solution of DATS in an organic solvent for subsequent dilution in aqueous media.
-
Materials:
-
This compound (DATS), pure compound
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Microcentrifuge tubes or amber glass vials
-
-
Procedure:
-
Under a fume hood, accurately weigh the desired amount of DATS.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 100 mM).
-
Vortex the solution until the DATS is completely dissolved.
-
Aliquot the stock solution into smaller volumes in microcentrifuge tubes or amber glass vials to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C, protected from light.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) for DATS Quantification
-
Objective: To quantify the concentration of DATS and its degradation products in solution.
-
Instrumentation and Columns:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
-
Mobile Phase and Gradient:
-
A common mobile phase consists of a mixture of methanol and water or acetonitrile and water.
-
A gradient elution may be necessary to separate DATS from its degradation products. For example, a linear gradient from 60% methanol to 90% methanol over 20 minutes.
-
-
Detection:
-
Set the UV detector to a wavelength of 210 nm or 254 nm.
-
-
Sample Preparation:
-
Dilute the DATS solution to be analyzed in the mobile phase to a concentration within the linear range of the calibration curve.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Quantification:
-
Prepare a calibration curve using known concentrations of a DATS standard.
-
Integrate the peak area of DATS in the sample chromatogram and calculate the concentration based on the calibration curve.
-
Visualizations
Caption: Degradation pathway of this compound (DATS).
Caption: Experimental workflow for DATS stability testing.
References
- 1. dovepress.com [dovepress.com]
- 2. Recent Research Advances in Multi-Functional this compound (DATS): A Comprehensive Review of Characteristics, Metabolism, Pharmacodynamics, Applications, and Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stabilities of Three Key Biological Trisulfides with Implications for Their Roles in the Release of Hydrogen Sulfide and Bioaccumulation of Sulfane Sulfur - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Preparation and stability of this compound self-assembled micellar injection - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in diallyl trisulfide experiments
Welcome to the technical support center for diallyl trisulfide (DATS) experimental troubleshooting. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered when working with DATS.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DATS) and why is it of research interest?
A1: this compound (DATS) is a volatile organosulfur compound and a primary active ingredient found in garlic (Allium sativum L.).[1][2][3] It is generated from the unstable compound allicin, which is produced when garlic is crushed or chopped.[3] DATS is of significant research interest due to its wide range of pharmacological properties, including antioxidant, anti-inflammatory, anticancer, and cardioprotective effects.[1][2][4]
Q2: What are the main challenges when working with DATS?
A2: The primary challenges in DATS experimentation include its inherent instability, poor water solubility, and the difficulty in obtaining a pure compound.[1][5] DATS can degrade, particularly at elevated temperatures, into other diallyl sulfides like diallyl disulfide (DADS) and diallyl tetrasulfide.[5] Its oily and volatile nature also requires careful handling and storage.[1]
Q3: How should I store DATS to ensure its stability?
A3: To maintain stability, DATS should be stored at low temperatures, typically -20°C for powders and -80°C for solutions in solvents.[1] It is also advisable to store it under an inert atmosphere (e.g., nitrogen) and away from direct sunlight to prevent degradation.[1] For aqueous solutions, it is recommended not to store them for more than one day.
Q4: What are the known signaling pathways modulated by DATS?
A4: DATS has been shown to modulate several key signaling pathways. Notably, it is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway, which upregulates the expression of antioxidant enzymes.[4][6] DATS also influences the PI3K/Akt pathway, which is involved in cell survival and apoptosis.[7][8][9] Additionally, it can affect MAPK signaling pathways, including JNK and p38.[4][10]
Troubleshooting Guide
Synthesis and Purity Issues
Q: My DATS synthesis resulted in a low yield and a mixture of diallyl sulfides. How can I improve this?
A: This is a common issue as the synthesis of diallyl sulfides often produces a mixture of mono-, di-, and trisulfides.[11]
-
Reaction Temperature: The reaction temperature is a critical factor. For the synthesis of diallyl disulfide, a temperature range of 40°C to 60°C is often used to minimize the formation of other sulfides.[12] Carefully controlling the temperature within the optimal range for DATS synthesis is crucial.
-
Reactant Stoichiometry: The molar ratio of the reactants, such as sodium disulfide and allyl chloride, significantly impacts the product distribution.[13] Optimization of these ratios is necessary to favor the formation of DATS.
-
Purification Method: A mixture of diallyl sulfides is common, and purification is essential.[14] Techniques like vacuum distillation or preparative high-performance liquid chromatography (HPLC) can be employed to isolate DATS from other sulfides.[15]
Experimental Inconsistencies
Q: I am observing high variability in my cell viability assays with DATS. What could be the cause?
A: Inconsistent results in cell-based assays can stem from several factors related to the properties of DATS.
-
DATS Instability in Media: DATS is unstable and can degrade in cell culture media, especially over longer incubation times and at 37°C.[14] This can lead to a decrease in the effective concentration of DATS over the course of the experiment. Consider preparing fresh DATS solutions for each experiment and minimizing incubation times where possible.
-
Solvent Effects: DATS is insoluble in water and is typically dissolved in organic solvents like DMSO or ethanol before being added to cell culture media.[1] The final concentration of the solvent in the media should be kept low and consistent across all experiments, as the solvent itself can have effects on cell viability.
-
Purity of DATS: The presence of impurities, such as DADS or other degradation products, can influence the biological activity and lead to inconsistent results.[14] Ensure you are using a high-purity DATS standard and verify its purity if possible.
Q: My in vivo experiments are showing inconsistent results in terms of efficacy.
A: Variability in animal studies can be influenced by the formulation and administration of DATS.
-
Bioavailability: DATS has low bioavailability, which can lead to variable responses.[1] The use of delivery systems like nanoemulsions or self-assembled micelles can improve its solubility and stability, potentially leading to more consistent results.[5][16]
-
Dosage and Administration Route: The dose and route of administration will significantly impact the in vivo effects of DATS. Ensure that the dosage and administration method are consistent across all animals in the study. Oral gavage and intraperitoneal injection are common administration routes.[17]
-
Metabolism: DATS is metabolized in vivo, and the rate of metabolism can vary between animals.[1] While difficult to control, being aware of this potential source of variability is important when interpreting results.
Data Presentation
Quantitative Data Summary
| Parameter | Value | Cell Line/Model | Reference |
| IC50 (Antifungal) | 56.1 µg/mL | T. hirsuta | [16] |
| 31.6 µg/mL | L. sulphureus | [16] | |
| IC50 (Anticancer) | 115.2 ± 4.3 µmol/L (24h) | BGC-823 (Gastric) | [10] |
| LD50 (Acute Toxicity) | 188.67 mg/kg | ICR Mice | [2] |
| GC-MS LOD | 0.1986 µg/mL | - | [18][19] |
| GC-MS LOQ | 0.6621 µg/mL | - | [18][19] |
Experimental Protocols
Synthesis of this compound (General Method)
This protocol is a general representation based on common synthesis strategies.[11][15][20]
-
Preparation of Sodium Polysulfide: Dissolve sodium sulfide (Na₂S) and elemental sulfur in water. The molar ratio of Na₂S to sulfur will influence the resulting polysulfide chain length. Gently heat the mixture to facilitate the reaction.
-
Reaction with Allyl Halide: To the sodium polysulfide solution, slowly add an allyl halide (e.g., allyl chloride or allyl bromide) under controlled temperature conditions (e.g., 30-50°C).[15] A phase transfer catalyst may be used to improve the reaction rate.[11]
-
Extraction: After the reaction is complete, allow the mixture to separate into aqueous and organic layers. Extract the organic layer containing the crude diallyl sulfides.
-
Purification: Purify the crude product to isolate DATS from other diallyl sulfides (DADS, diallyl tetrasulfide, etc.). This is a critical step and can be achieved through vacuum distillation, where fractions are collected at specific temperatures and pressures (e.g., 62-64°C/100Pa).[15]
Quantification of DATS by Gas Chromatography-Mass Spectrometry (GC-MS)
This is a representative protocol for the quantification of DATS.[18][19][21][22]
-
Sample Preparation: Extract DATS from the matrix (e.g., cell lysate, tissue homogenate, or garlic extract) using an appropriate organic solvent like hexane or acetone.
-
Internal Standard: Add a known concentration of an internal standard to the sample and calibration standards to correct for variations in injection volume and instrument response.
-
GC Conditions:
-
Column: Use a suitable capillary column, such as an HP-1 or DB-5.[18]
-
Injector Temperature: Set to a temperature that ensures volatilization without degradation (e.g., 200°C).[18][19]
-
Oven Temperature Program: Start at an initial temperature (e.g., 140°C) and ramp up to a final temperature (e.g., 180°C) at a controlled rate (e.g., 1°C/min).[18][19]
-
Carrier Gas: Use an inert gas like helium at a constant flow rate (e.g., 0.80 mL/min).[18][19]
-
-
MS Conditions:
-
Ionization Mode: Use electron ionization (EI).
-
Mass Analyzer: Scan a mass range that includes the characteristic ions of DATS (m/z).
-
-
Quantification: Create a calibration curve using known concentrations of DATS standards. Determine the concentration of DATS in the samples by comparing the peak area ratio of DATS to the internal standard against the calibration curve.
Visualizations
Signaling Pathways
Caption: Signaling pathways modulated by DATS.
Experimental Workflow
Caption: General experimental workflow for DATS.
References
- 1. Recent Research Advances in Multi-Functional this compound (DATS): A Comprehensive Review of Characteristics, Metabolism, Pharmacodynamics, Applications, and Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety assessment and exploration of the mechanism of toxic effects of this compound: Based on acute and subacute toxicity and proteomics experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound and Cardiovascular Health: Evidence and Potential Molecular Mechanisms [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound, a garlic polysulfide protects against As-induced renal oxidative nephrotoxicity, apoptosis and inflammation in rats by activating the Nrf2/ARE signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Activation of PI3K/Akt mediates the protective effect of this compound on doxorubicin induced cardiac apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. This compound suppresses tumor growth through the attenuation of Nrf2/Akt and activation of p38/JNK and potentiates cisplatin efficacy in gastric cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. orbi.uliege.be [orbi.uliege.be]
- 12. WO2006016881A1 - Process for producing diallyl disulfide - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. Diallyl disulfide - Wikipedia [en.wikipedia.org]
- 15. CN106588730A - Preparation method of this compound - Google Patents [patents.google.com]
- 16. This compound, the Antifungal Component of Garlic Essential Oil and the Bioactivity of Its Nanoemulsions Formed by Spontaneous Emulsification [mdpi.com]
- 17. Exploring the role and mechanisms of this compound and diallyl disulfide in chronic constriction-induced neuropathic pain in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. researchgate.net [researchgate.net]
- 20. This compound synthesis - chemicalbook [chemicalbook.com]
- 21. researchgate.net [researchgate.net]
- 22. scholar.ui.ac.id [scholar.ui.ac.id]
Technical Support Center: Diallyl Trisulfide (DATS) in Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in preventing the precipitation of diallyl trisulfide (DATS) in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DATS) and why is it used in cell culture?
This compound (DATS) is a natural organosulfur compound derived from garlic (Allium sativum L.).[1] It is investigated for its various pharmacological properties, including anticancer, anti-inflammatory, antioxidant, and antibacterial effects.[1][2] In cell culture, researchers use DATS to study its effects on various cellular processes, such as apoptosis, cell cycle arrest, and signal transduction pathways.[2][3]
Q2: Why does DATS precipitate in my cell culture medium?
DATS is a volatile, oily substance that is insoluble in water.[1][4] Cell culture media are aqueous-based, so direct addition of DATS will lead to precipitation. Precipitation can also occur if the final concentration of the solvent used to dissolve DATS is too high, or if the DATS solution is not properly mixed with the medium.
Q3: What solvents are recommended for dissolving DATS for cell culture experiments?
Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing DATS stock solutions for cell culture experiments.[5][6][7] Ethanol and dimethylformamide (DMF) can also be used.[8]
Q4: What is the maximum recommended final concentration of DMSO in cell culture?
To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept to a minimum, typically below 0.1% to 1%.[9] It is crucial to include a vehicle control (medium with the same final concentration of DMSO without DATS) in your experiments to account for any effects of the solvent itself.[5]
Troubleshooting Guide
Issue: I observed a cloudy precipitate immediately after adding my DATS stock solution to the cell culture medium.
-
Question: Did you use an appropriate solvent to prepare your DATS stock solution?
-
Question: What was the final concentration of the solvent in your cell culture medium?
-
Question: How did you add the DATS stock solution to the medium?
-
Answer: Rapidly adding a concentrated stock solution to the medium can cause localized high concentrations, leading to precipitation. It is best to add the stock solution dropwise while gently swirling or vortexing the medium to ensure rapid and thorough mixing.
-
Issue: My DATS solution appears to be unstable, and I see precipitation over time.
-
Question: How are you storing your DATS stock solution?
-
Question: What is the stability of DATS under experimental conditions?
Experimental Protocols
Protocol 1: Preparation of DATS Stock Solution
This protocol describes the preparation of a DATS stock solution using DMSO as a solvent.
Materials:
-
This compound (DATS)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Bring the DATS vial to room temperature.
-
Prepare a concentrated stock solution of DATS in DMSO. For example, to prepare a 100 mM stock solution, dissolve 17.8 mg of DATS (FW: 178.35 g/mol ) in 1 mL of DMSO.
-
Ensure the DATS is completely dissolved by vortexing.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
Protocol 2: Diluting DATS in Cell Culture Medium
This protocol outlines the steps for diluting the DATS stock solution into the cell culture medium to achieve the desired final concentration while minimizing precipitation.
Materials:
-
Prepared DATS stock solution (from Protocol 1)
-
Pre-warmed cell culture medium
-
Sterile tubes for dilution
Procedure:
-
Thaw an aliquot of the DATS stock solution at room temperature.
-
Perform serial dilutions of the stock solution in fresh, pre-warmed cell culture medium to achieve the desired final concentrations.
-
To add the DATS to your cells, remove the old medium and replace it with the medium containing the final DATS concentration.
-
When adding the DATS-containing medium, do so gently to avoid disturbing the cell monolayer.
-
Crucially, include a vehicle control group in your experiment. This group should be treated with the same final concentration of DMSO as the highest concentration of DATS used.[5]
Data Presentation
Table 1: Solubility of this compound (DATS) in Various Solvents
| Solvent | Solubility | Reference |
| Water | Insoluble | [1][4] |
| Ethanol | ~3 mg/mL | [8] |
| DMSO | ~5 mg/mL, 45 mg/mL (sonication recommended) | [8][11] |
| Dimethyl formamide (DMF) | ~10 mg/mL | [8] |
| DMF:PBS (pH 7.2) (1:4) | ~0.2 mg/mL | [8] |
Table 2: Stability of this compound (DATS)
| Condition | Observation | Reference |
| Storage (as supplied) | Stable for at least one year at -20°C | [8] |
| Aqueous Solution | Not recommended for storage for more than one day | [8] |
| Temperature | Main factor influencing stability; degradation can occur with increased temperature | [4][10] |
| Degradation Products | Diallyl disulfide and diallyl tetrasulfide | [4][10] |
Visualizations
Signaling Pathways
Caption: Key signaling pathways modulated by DATS.
Experimental Workflow
Caption: Experimental workflow for using DATS in cell culture.
References
- 1. Recent Research Advances in Multi-Functional this compound (DATS): A Comprehensive Review of Characteristics, Metabolism, Pharmacodynamics, Applications, and Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dietary Bioactive this compound in Cancer Prevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of Action of this compound in Breast Ductal Carcinoma In Situ Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation and stability of this compound self-assembled micellar injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Garlic Constituent this compound Suppresses X-Linked Inhibitor of Apoptosis Protein in Prostate Cancer Cells in Culture and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The polysulfide this compound protects the ischemic myocardium by preservation of endogenous hydrogen sulfide and increasing nitric oxide bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Induces ROS-Mediated Mitotic Arrest and Apoptosis and Inhibits HNSCC Tumor Growth and Cancer Stemness - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. This compound | Antifungal | Reactive Oxygen Species | TargetMol [targetmol.com]
Technical Support Center: Enhancing Diallyl Trisulfide (DATS) Bioavailability in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with diallyl trisulfide (DATS) in animal studies. The focus is on strategies to enhance its low bioavailability for improved therapeutic outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the oral administration of this compound (DATS) in animal studies?
A1: this compound (DATS), a potent organosulfur compound from garlic, presents several challenges in oral delivery.[1] Its oily and volatile nature, coupled with insolubility in water, contributes to low bioavailability.[1] Furthermore, DATS is unstable and undergoes rapid first-pass metabolism in the liver, which significantly reduces the amount of the active compound reaching systemic circulation.[2]
Q2: How can the bioavailability of DATS be improved?
A2: Nanotechnology-based drug delivery systems are a primary strategy to enhance the bioavailability of DATS.[1] These include nanoemulsions, liposomes, and solid lipid nanoparticles (SLNs).[1][3][4] These formulations can protect DATS from degradation, improve its solubility, and facilitate its absorption, thereby increasing its therapeutic efficacy.[1][5]
Q3: What are the advantages of using liposomal formulations for DATS delivery?
A3: Liposomal encapsulation of DATS, particularly using polyethylene glycol (PEG)-coated liposomes, offers several advantages. These "stealth" liposomes can evade the mononuclear phagocyte system, leading to a longer circulation half-life.[3] This extended circulation time, combined with the enhanced permeability and retention (EPR) effect in tumor tissues, can lead to targeted drug delivery and reduced systemic toxicity.[5] Encapsulation within liposomes also improves the stability and solubility of the hydrophobic DATS molecule.[3][6]
Q4: Are there other nanoformulations that have shown promise for DATS delivery?
A4: Yes, solid lipid nanoparticles (SLNs) are another effective delivery system for DATS.[4] SLNs are formulated from solid lipids and are well-suited for encapsulating lipophilic drugs like DATS. They can enhance oral bioavailability and provide controlled release.[4][7] Folic acid-functionalized DATS-loaded SLNs have been developed for targeted delivery to cancer cells that overexpress folate receptors.[4]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low DATS entrapment efficiency in nanoparticles. | Improper formulation parameters (e.g., lipid concentration, surfactant choice, homogenization speed). | Optimize the formulation by systematically varying the lipid-to-drug ratio, selecting appropriate surfactants (e.g., Pluronic F-68, soy lecithin), and adjusting homogenization parameters (pressure and cycles).[4][8] |
| Inconsistent particle size or high polydispersity index (PDI) of the nanoformulation. | Suboptimal homogenization or sonication. Aggregation of nanoparticles. | Ensure the homogenization temperature is above the lipid's melting point.[4] Optimize sonication time and amplitude. Use appropriate cryoprotectants (e.g., trehalose, sucrose) during lyophilization to prevent aggregation upon reconstitution.[8] |
| Poor in vivo efficacy despite successful in vitro studies. | Rapid clearance of nanoparticles from circulation. Instability of the formulation in biological fluids. | Consider surface modification with PEG to create long-circulating "stealth" nanoparticles.[3] Evaluate the stability of the formulation in plasma or simulated gastric/intestinal fluids. |
| Observed toxicity in animal models. | High dose of "free" DATS due to nanoparticle leakage or burst release. Off-target effects. | Characterize the in vitro release profile of DATS from the nanoparticles to ensure a sustained release pattern.[4] Consider targeted delivery strategies, such as ligand-functionalized nanoparticles (e.g., folic acid), to minimize off-target accumulation.[4] |
Quantitative Data Summary
Table 1: Physicochemical Properties of DATS Nanoformulations
| Formulation | Mean Particle Size (nm) | Entrapment Efficiency (%) | Reference |
| DATS-loaded PEGylated Liposomes (DATSL) | 135.5 | ~93 | [3][9] |
| Doxorubicin-loaded PEGylated Liposomes (DOXL) | 169 | ~46 | [3][9] |
| Sham Liposomes | 110.5 | N/A | [3][9] |
| Folic Acid-conjugated DATS-SLNs (FA-DATS-SLNs) | 168.2 ± 3.78 | 71.91 ± 6.27 | [4] |
| Garlic Oil-loaded SLNs | 106.5 ± 40.3 | >90 | [8] |
Table 2: In Vitro Cytotoxicity of DATS and its Nanoformulations in Colorectal Cancer Cells
| Cell Line | Treatment | IC50 (µM) | Fold Reduction in IC50 (Nano vs. Free) | Reference |
| RKO | DATS | >100 | \multirow{2}{}{>8-fold} | [3][9] |
| RKO | DATSL | 12.5 | [3][9] | |
| HT-29 | DATS | >100 | \multirow{2}{}{>8-fold} | [3][9] |
| HT-29 | DATSL | 11.8 | [3][9] | |
| RKO | Doxorubicin (DOXO) | 1.8 | \multirow{2}{}{>14-fold} | [3][9] |
| RKO | DOXL | 0.12 | [3][9] | |
| HT-29 | Doxorubicin (DOXO) | 2.5 | \multirow{2}{}{>14-fold} | [3][9] |
| HT-29 | DOXL | 0.17 | [3][9] |
Experimental Protocols
Preparation of DATS-Loaded Solid Lipid Nanoparticles (DATS-SLNs) by Hot Homogenization
This protocol is adapted from the methodology described for the formulation of FA-DATS-SLNs.[4]
-
Preparation of Lipid Phase: Dissolve DATS in a molten lipid (e.g., palmitic acid) at a temperature above the lipid's melting point (approximately 70°C).
-
Preparation of Aqueous Phase: Prepare a hot aqueous solution containing a surfactant (e.g., Pluronic F-68) and a co-surfactant (e.g., soy lecithin).
-
Emulsification: Disperse the hot lipid phase into the hot aqueous phase with continuous stirring to form a coarse oil-in-water (o/w) emulsion.
-
Homogenization: Homogenize the coarse emulsion using a high-pressure homogenizer at a temperature maintained above the lipid's melting point.
-
Cooling and Solidification: Cool the resulting nanoemulsion to room temperature to allow the lipid to solidify and form the SLNs.
-
Lyophilization: Lyophilize the final SLN dispersion for long-term storage. A cryoprotectant may be added before freezing.
Preparation of DATS-Loaded PEGylated Liposomes (DATSL)
This protocol is based on the description for preparing DATS-loaded stealth liposomes.[3]
-
Lipid Film Hydration: Dissolve Distearoylphosphatidylcholine (DSPC), cholesterol, and DSPE-PEG in a suitable organic solvent (e.g., chloroform/methanol mixture) in a round-bottom flask.
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.
-
Hydration: Hydrate the lipid film with an aqueous buffer containing DATS. The hydration process should be carried out above the lipid phase transition temperature.
-
Sonication/Extrusion: To obtain unilamellar vesicles of a defined size, sonicate the hydrated lipid dispersion or extrude it through polycarbonate membranes with a specific pore size.
-
Purification: Remove any unencapsulated DATS by methods such as dialysis or size exclusion chromatography.
Visualizations
Caption: Challenges to DATS oral bioavailability.
Caption: Experimental workflow for DATS nanoformulations.
Caption: Simplified DATS-mediated signaling in cancer cells.
References
- 1. Recent Research Advances in Multi-Functional this compound (DATS): A Comprehensive Review of Characteristics, Metabolism, Pharmacodynamics, Applications, and Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Lipid-Based Nanoparticle Formulation of this compound Chemosensitizes the Growth Inhibitory Activity of Doxorubicin in Colorectal Cancer Model: A Novel In Vitro, In Vivo and In Silico Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. japsonline.com [japsonline.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Validation & Comparative
Diallyl Trisulfide: A Comparative Guide to its Efficacy and Mechanisms
Diallyl trisulfide (DATS), a potent organosulfur compound derived from garlic (Allium sativum), has garnered significant attention from the scientific community for its diverse pharmacological activities, including anticancer, anti-inflammatory, and antioxidant properties.[1] While DATS can be obtained from natural garlic extract, it can also be chemically synthesized for research and potential therapeutic applications.[1] This guide provides a comparative overview of the efficacy of DATS, supported by experimental data, detailed methodologies, and visualizations of its key signaling pathways.
Quantitative Efficacy of this compound
The biological activity of DATS has been demonstrated in numerous preclinical studies.[2] Its efficacy is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of DATS required to inhibit a specific biological process by 50%. The following table summarizes the IC50 values of DATS from various studies, highlighting its potent effects on different cell lines and organisms. While the primary source of DATS in many studies is garlic essential oil, purified DATS, which can be natural or synthetic, is often used in experimental setups.
| Cell Line/Organism | Biological Effect | IC50 Value (µg/mL) | Source of DATS | Reference |
| Trametes hirsuta (wood-rotting fungi) | Antifungal activity | 56.1 | Purified | [3][4] |
| Laetiporus sulphureus (wood-rotting fungi) | Antifungal activity | 31.6 | Purified | [3][4] |
| MDA-MB-231 (Triple-Negative Breast Cancer) | Cytotoxicity | Not explicitly stated, but high | Not specified | [5] |
| HepG2 (Hepatocellular Carcinoma) | Cytotoxicity | Dose-dependent | Synthetic | [6][7] |
It is noteworthy that in a direct comparison with diallyl disulfide (DADS), another major organosulfur compound from garlic, DATS consistently demonstrates stronger bioactivity. For instance, the antifungal IC50 value of DATS against T. hirsuta was 56.1 µg/mL, whereas for DADS it was 116.2 µg/mL.[4] Similarly, against L. sulphureus, DATS showed an IC50 of 31.6 µg/mL compared to 73.2 µg/mL for DADS.[4]
Experimental Protocols
The evaluation of DATS efficacy involves a range of standard in vitro and in vivo experimental protocols.
1. Cell Viability and Cytotoxicity Assays:
-
MTT Assay: This colorimetric assay is commonly used to assess cell metabolic activity as an indicator of cell viability. Cells are seeded in 96-well plates, treated with varying concentrations of DATS for specific time periods. Subsequently, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added, which is reduced by metabolically active cells to form purple formazan crystals. The absorbance of the dissolved formazan is measured to determine the percentage of viable cells.
-
Trypan Blue Exclusion Assay: This method distinguishes viable from non-viable cells. Cells are treated with DATS, and then a trypan blue solution is added. Viable cells with intact membranes exclude the dye, while non-viable cells take it up and appear blue. The percentage of viable cells is determined by counting under a microscope.
2. Apoptosis Assays:
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay is used to detect apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.
-
Western Blot Analysis: This technique is employed to detect the expression levels of key apoptosis-related proteins such as caspases, Bcl-2 family proteins (Bax, Bcl-2), and p53.[8][9]
3. In Vivo Studies:
-
Xenograft Models: To evaluate the in vivo anticancer efficacy of DATS, human cancer cells are injected into immunocompromised mice to form tumors. The mice are then treated with DATS, and tumor growth is monitored over time. At the end of the study, tumors are excised and analyzed for markers of proliferation and apoptosis.[10]
Below is a generalized workflow for evaluating the in vitro efficacy of this compound.
References
- 1. Recent Research Advances in Multi-Functional this compound (DATS): A Comprehensive Review of Characteristics, Metabolism, Pharmacodynamics, Applications, and Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, the Antifungal Component of Garlic Essential Oil and the Bioactivity of Its Nanoemulsions Formed by Spontaneous Emulsification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, characterization and bioactivity evaluation of diallyl disulfide | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. wjgnet.com [wjgnet.com]
- 9. This compound induces pro-apoptotic autophagy via the AMPK/SIRT1 signalling pathway in human hepatocellular carcinoma HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Diallyl Trisulfide: A Comparative Analysis of a Potent Garlic-Derived Organosulfur Compound
For Researchers, Scientists, and Drug Development Professionals
Garlic (Allium sativum) has long been recognized for its medicinal properties, largely attributed to a rich array of organosulfur compounds. Among these, diallyl trisulfide (DATS) has emerged as a particularly potent agent with significant therapeutic potential. This guide provides an objective comparison of DATS with other key organosulfur compounds found in garlic—diallyl sulfide (DAS), diallyl disulfide (DADS), and S-allyl cysteine (SAC)—supported by experimental data to inform research and drug development endeavors.
Comparative Efficacy: A Quantitative Overview
The biological activities of garlic's organosulfur compounds vary significantly, with DATS often exhibiting superior potency, particularly in anticancer applications.[1] The number of sulfur atoms in the diallyl polysulfide chain appears to be a critical determinant of biological activity, with trisulfides and tetrasulfides often being the most active.
Anticancer Activity
In vitro studies consistently demonstrate the superior cytotoxic effects of DATS against various cancer cell lines compared to its mono- and disulfide counterparts.[2]
| Compound | Cell Line | Assay | IC50 Value | Reference |
| This compound (DATS) | HCT-15 (Colon Cancer) | MTT Assay | 11.5 µM | [2] |
| DLD-1 (Colon Cancer) | MTT Assay | 13.3 µM | [2] | |
| A2780/DDP (Cisplatin-resistant Ovarian Cancer) | CCK-8 Assay | Lowered cisplatin IC50 | [3] | |
| Diallyl Disulfide (DADS) | MDA-MB-231 (Breast Cancer) | Not Specified | 6 µM | [4][5] |
| MCF-7 (Breast Cancer) | Not Specified | 4 µM | [4][5] | |
| PC3 (Prostate Cancer) | Not Specified | 40 µM | [4][5] | |
| Diallyl Sulfide (DAS) | HCT-15, DLD-1 (Colon Cancer) | MTT Assay | No significant effect | [2] |
Note: IC50 values represent the concentration of a compound required to inhibit a biological process by 50%. A lower IC50 value indicates greater potency. The assays mentioned (MTT, CCK-8) are colorimetric assays used to assess cell metabolic activity and, by inference, cell viability.
Anti-inflammatory Activity
DATS has demonstrated potent anti-inflammatory effects by inhibiting the production of key inflammatory mediators.[6][7][8] Quantitative comparisons with other organosulfur compounds are less common in the literature, but studies on individual compounds highlight their mechanisms of action.
| Compound | Model | Key Findings | Reference |
| This compound (DATS) | LPS-stimulated RAW 264.7 macrophages | Inhibited NO and PGE2 production; Suppressed iNOS and COX-2 expression. | [7][8] |
| Diallyl Disulfide (DADS) | LPS-stimulated RAW 264.7 macrophages | Inhibited NO and PGE2 production; Suppressed iNOS and COX-2 expression. | [9] |
| S-allyl Cysteine (SAC) | Various | Exhibits anti-inflammatory properties. | [10] |
Note: NO (Nitric Oxide) and PGE2 (Prostaglandin E2) are pro-inflammatory molecules. iNOS (inducible Nitric Oxide Synthase) and COX-2 (Cyclooxygenase-2) are enzymes responsible for their production.
Antioxidant Activity
The antioxidant capacity of garlic compounds is a subject of ongoing research. While organosulfur compounds are believed to contribute to garlic's overall antioxidant effects, some studies using common reductive assays (ABTS, DPPH, FRAP) have shown their direct antioxidant activity to be negligible compared to phenolic compounds also present in garlic.[11][12] However, these compounds can exert antioxidant effects indirectly by modulating endogenous antioxidant defense systems.
| Compound | Assay | Result | Reference |
| This compound (DATS) | ABTS, DPPH, FRAP | Negligible direct antioxidant activity. | [11][12] |
| Diallyl Disulfide (DADS) | ABTS, DPPH, FRAP | Negligible direct antioxidant activity. | [11][12] |
| S-allyl Cysteine (SAC) | ORAC | Demonstrates antioxidant capacity. | [13] |
Note: ABTS, DPPH, and FRAP are assays that measure the radical scavenging ability of compounds. The ORAC (Oxygen Radical Absorbance Capacity) assay is another method to assess antioxidant capacity.
Signaling Pathways and Mechanisms of Action
The diverse biological effects of these organosulfur compounds are mediated through their interaction with various cellular signaling pathways.
This compound (DATS): Multi-Targeted Anticancer and Cardioprotective Effects
DATS exerts its potent anticancer effects by modulating a wide range of signaling pathways involved in cell cycle progression, apoptosis, angiogenesis, and metastasis.[14] It is also recognized for its cardioprotective effects, partly through the modulation of nitric oxide and hydrogen sulfide signaling.[15]
Caption: Major signaling pathways modulated by this compound (DATS).
Diallyl Disulfide (DADS): Induction of Detoxification and Apoptosis
DADS demonstrates anticancer activity through mechanisms that include the induction of phase II detoxification enzymes, cell cycle arrest, and apoptosis.[1]
Caption: Key anticancer mechanisms of Diallyl Disulfide (DADS).
S-allyl Cysteine (SAC): Neuroprotection via Antioxidant Pathways
SAC is particularly noted for its neuroprotective effects, which are largely attributed to its ability to activate the Nrf2-dependent antioxidant response pathway.[16][17][18]
Caption: Neuroprotective signaling pathway of S-allyl Cysteine (SAC).
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of common protocols used to assess the biological activities of these organosulfur compounds.
Cell Viability and Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess cell viability.[19][20][21][22]
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the organosulfur compound (e.g., DATS, DADS) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.
Caption: Workflow for the MTT cell viability assay.
Antioxidant Capacity: Oxygen Radical Absorbance Capacity (ORAC) Assay
The ORAC assay measures the antioxidant scavenging activity against peroxyl radicals.[23][24][25][26][27]
-
Reagent Preparation: Prepare a fluorescein working solution, a free radical initiator solution (AAPH), and Trolox standards (a vitamin E analog used as a positive control).
-
Plate Loading: In a 96-well black microplate, add the test compound or Trolox standard, followed by the fluorescein solution.
-
Incubation: Incubate the plate at 37°C for a short period to allow for temperature equilibration.
-
Initiation of Reaction: Add the AAPH solution to all wells to initiate the radical-generating reaction.
-
Fluorescence Measurement: Immediately begin monitoring the fluorescence decay kinetically over time using a fluorescence microplate reader. The presence of antioxidants slows the decay of the fluorescein signal.
-
Data Analysis: Calculate the area under the curve (AUC) for each sample and standard. The antioxidant capacity is expressed as Trolox equivalents.
Caption: Workflow for the ORAC antioxidant capacity assay.
Anti-inflammatory Activity: Nitric Oxide (NO) Assay (Griess Test)
This assay measures the production of nitric oxide, a key inflammatory mediator, by cells.[28]
-
Cell Culture and Stimulation: Culture macrophages (e.g., RAW 264.7) in a 96-well plate. Pre-treat the cells with the organosulfur compound for a defined period, followed by stimulation with an inflammatory agent like lipopolysaccharide (LPS).
-
Supernatant Collection: After incubation, collect the cell culture supernatant.
-
Griess Reaction: Mix the supernatant with Griess reagent (a solution containing sulfanilamide and N-(1-naphthyl)ethylenediamine). Nitrite, a stable breakdown product of NO, reacts with the Griess reagent to form a colored azo compound.
-
Absorbance Measurement: Measure the absorbance of the solution at approximately 540 nm. The intensity of the color is proportional to the amount of nitrite and, therefore, the amount of NO produced by the cells.
-
Standard Curve: A standard curve using known concentrations of sodium nitrite is used to quantify the nitrite concentration in the samples.
Caption: Workflow for the Nitric Oxide (NO) assay.
Conclusion
This compound consistently demonstrates superior or comparable bioactivity to other major organosulfur compounds in garlic, particularly in the context of anticancer effects. Its ability to modulate multiple signaling pathways underscores its potential as a lead compound for the development of novel therapeutics. While DADS also exhibits significant biological effects, DATS often shows greater potency. S-allyl cysteine, on the other hand, stands out for its neuroprotective properties mediated through the activation of antioxidant pathways. The provided experimental protocols offer a foundation for researchers to further investigate and compare the therapeutic potential of these fascinating natural compounds. This comparative guide serves as a valuable resource for scientists and drug development professionals in navigating the complex and promising landscape of garlic-derived organosulfur compounds.
References
- 1. Molecular mechanisms for the anti-cancer effects of diallyl disulfide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound suppresses the proliferation and induces apoptosis of human colon cancer cells through oxidative modification of beta-tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound alleviates chemotherapy sensitivity of ovarian cancer via the AMPK/SIRT1/PGC1α pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diallyl Disulfide: A Bioactive Garlic Compound with Anticancer Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Diallyl Disulfide: A Bioactive Garlic Compound with Anticancer Potential [frontiersin.org]
- 6. Recent Research Advances in Multi-Functional this compound (DATS): A Comprehensive Review of Characteristics, Metabolism, Pharmacodynamics, Applications, and Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound exerts anti-inflammatory effects in lipopolysaccharide-stimulated RAW 264.7 macrophages by suppressing the Toll-like receptor 4/nuclear factor-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Anti-Inflammatory and Vasodilating Effects of Three Selected Dietary Organic Sulfur Compounds from Allium Species - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neuroprotective mechanisms of S-allyl-L-cysteine in neurological disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Which Constituents Determine the Antioxidant Activity and Cytotoxicity of Garlic? Role of Organosulfur Compounds and Phenolics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Dietary Bioactive this compound in Cancer Prevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound - Wikipedia [en.wikipedia.org]
- 16. S-allyl cysteine activates the Nrf2-dependent antioxidant response and protects neurons against ischemic injury in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. RETRACTED: S-allyl cysteine protects against 6-hydroxydopamine-induced neurotoxicity in the rat striatum: involvement of Nrf2 transcription factor activation and modulation of signaling kinase cascades - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. S-allyl cysteine protects against MPTP-induced striatal and nigral oxidative neurotoxicity in mice: participation of Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. bds.berkeley.edu [bds.berkeley.edu]
- 20. MTT assay protocol | Abcam [abcam.com]
- 21. texaschildrens.org [texaschildrens.org]
- 22. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 23. cellbiolabs.com [cellbiolabs.com]
- 24. agilent.com [agilent.com]
- 25. bmglabtech.com [bmglabtech.com]
- 26. A Kinetic Approach to Oxygen Radical Absorbance Capacity (ORAC): Restoring Order to the Antioxidant Activity of Hydroxycinnamic Acids and Fruit Juices [mdpi.com]
- 27. scribd.com [scribd.com]
- 28. mjas.analis.com.my [mjas.analis.com.my]
A Comparative Analysis of Diallyl Trisulfide and Sulforaphane: Mechanisms, Efficacy, and Methodologies
An Objective Guide for Researchers and Drug Development Professionals
Introduction
Diallyl trisulfide (DATS) and sulforaphane (SFN) are two of the most extensively studied organosulfur phytochemicals, derived from Allium vegetables (e.g., garlic) and cruciferous vegetables (e.g., broccoli), respectively.[1][2] Both compounds have garnered significant attention in the scientific community for their pleiotropic biological activities, particularly their potent antioxidant, anti-inflammatory, and anticancer properties.[3][4][5] While they share common mechanistic pathways, notable differences in their chemical structure, bioavailability, and specific molecular targets warrant a detailed comparative analysis. This guide provides an objective comparison of DATS and SFN, presenting supporting experimental data, detailed methodologies for key assays, and visual diagrams of their core mechanisms of action to aid researchers in their evaluation and application.
Mechanism of Action: A Tale of Two Electrophiles
The primary mechanism shared by both DATS and SFN is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of the cellular antioxidant response.[4][6] However, they also exhibit distinct activities, including NF-κB inhibition and, in the case of DATS, hydrogen sulfide (H₂S) donation.[1][7][8]
Keap1-Nrf2 Pathway Activation
Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Both SFN and DATS are electrophiles that can react with specific cysteine residues on Keap1.[1][9] This modification disrupts the Keap1-Nrf2 interaction, leading to Nrf2 stabilization, nuclear translocation, and binding to the Antioxidant Response Element (ARE) in the promoter region of target genes.[9][10] This induces the expression of a battery of cytoprotective proteins, including Phase II detoxification enzymes like heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).[9][11] Sulforaphane is considered one of the most potent natural inducers of these Phase II enzymes.[11]
NF-κB Pathway Inhibition
The transcription factor Nuclear Factor-kappa B (NF-κB) is a key regulator of inflammation.[8] Both DATS and SFN have been shown to suppress NF-κB activation.[8][12] They can inhibit the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. DATS has been shown to inhibit IKK, the kinase responsible for phosphorylating IκBα, thereby preventing NF-κB from translocating to the nucleus and promoting the expression of pro-inflammatory genes like TNF-α and IL-6.[12][13]
Comparative Efficacy: In Vitro Data
The potency of DATS and SFN can be compared by examining their half-maximal inhibitory concentration (IC50) values in various cancer cell lines. While direct, side-by-side comparisons in the literature are scarce, data from various studies provide insights into their relative effectiveness. DATS generally appears more potent than its disulfide (DADS) and monosulfide (DAS) counterparts.[1][14]
| Compound | Cell Line | Assay Type | IC50 Value | Citation |
| This compound (DATS) | BGC-823 (Human Gastric Cancer) | Cell Viability (24h) | 115.2 ± 4.3 µM | [15] |
| This compound (DATS) | A549 (Human Lung Cancer) | Proliferation | ~50 µM (approx.) | [1] |
| This compound (DATS) | PC-3 (Human Prostate Cancer) | Cell Viability | ~25 µM (approx.) | [1] |
| Sulforaphane (SFN) | HepG2 (Human Liver Cancer) | Anticancer Activity | Varies by derivative | [16] |
| Sulforaphane (SFN) | MCF-7 (Human Breast Cancer) | Anticancer Activity | Varies by derivative | [16] |
| Sulforaphane (SFN) | HCT-116 (Human Colon Cancer) | Anticancer Activity | Varies by derivative | [16] |
Note: IC50 values can vary significantly based on the specific cell line, assay duration, and experimental conditions. The data for SFN often involves various derivatives, making direct comparison challenging.[16]
Pharmacokinetics and Bioavailability
A critical differentiator between DATS and SFN is their bioavailability. Sulforaphane is known for its high bioavailability, which can be around 70-80%.[5][11] It peaks in the bloodstream approximately 1-2 hours after ingestion of raw broccoli or sprouts.[11][17] The bioavailability is significantly lower from cooked broccoli (~3-5%) because the plant enzyme myrosinase, which converts the precursor glucoraphanin to SFN, is heat-sensitive.[17][18]
Pharmacokinetic data for DATS is less defined in humans. DATS is formed from the decomposition of allicin, which is released when garlic is crushed.[1][19] As a volatile organosulfur compound, its absorption and metabolism are complex. DATS can act as a hydrogen sulfide (H₂S) donor upon reaction with glutathione, which may contribute to its biological effects.[1][20]
| Feature | This compound (DATS) | Sulforaphane (SFN) | Citation |
| Primary Source | Garlic (Allium sativum) | Broccoli, Cruciferous Vegetables | [1][2] |
| Precursor | Allicin | Glucoraphanin | [1][21] |
| Bioavailability | Limited data available in humans | High (~70-80% from raw sources) | [5][11][17] |
| Peak Plasma Time | Not well-established | ~1.6 hours (raw), ~6 hours (cooked) | [17] |
| Key Metabolites | Allyl methyl sulfide and others | Mercapturic acid pathway conjugates | [19][21] |
Experimental Protocols
Reproducible and standardized methodologies are crucial for comparing the bioactivity of compounds like DATS and SFN. Below are representative protocols for common assays used in their evaluation.
General Experimental Workflow
The evaluation of DATS and SFN typically follows a standardized workflow from cell culture to specific bioassays and data analysis.
MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of viability, proliferation, and cytotoxicity.[22] NAD(P)H-dependent oxidoreductases in the mitochondria of viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[22]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate until cells adhere and form a monolayer.[23]
-
Compound Treatment: Prepare serial dilutions of DATS or SFN in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle-only wells as a control. Incubate for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[23]
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 10 µL of the MTT solution to each well (final concentration 0.5 mg/mL) and incubate for 3-4 hours at 37°C.[22][24]
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well to dissolve the purple formazan crystals.[23]
-
Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570-590 nm using a microplate reader.[24]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC50 value.
Western Blot for Nrf2 Nuclear Translocation
This technique is used to detect the increase of Nrf2 protein in the nucleus following treatment with an activator like DATS or SFN.[25][26]
Protocol:
-
Cell Culture and Treatment: Seed cells (e.g., HepG2, HaCaT) in 6-well plates or 10 cm dishes. Grow to 70-80% confluency and treat with DATS or SFN for a specified time (e.g., 2-6 hours).[10][25]
-
Nuclear and Cytoplasmic Fractionation: Wash cells with ice-cold PBS and scrape them from the dish. Use a commercial nuclear extraction kit (e.g., Active Motif) or a dounce homogenizer-based protocol to separate cytoplasmic and nuclear fractions.[25][26] Keep samples on ice throughout.
-
Protein Quantification: Determine the protein concentration of both cytoplasmic and nuclear extracts using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each fraction onto an 8-10% SDS-polyacrylamide gel. Include a pre-stained protein ladder. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST). Incubate the membrane with a primary antibody against Nrf2 (e.g., rabbit anti-Nrf2) overnight at 4°C.[26][27]
-
Secondary Antibody and Detection: Wash the membrane three times with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.[26]
-
Imaging: After final washes, add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Analyze the band intensity. Successful activation is indicated by a stronger Nrf2 signal in the nuclear fraction of treated cells compared to controls. Use Lamin B and Tubulin as nuclear and cytoplasmic loading controls, respectively.[26]
Conclusion
This compound and sulforaphane are potent phytochemicals that operate through convergent and divergent signaling pathways to exert their chemopreventive effects. Both are effective activators of the Nrf2 antioxidant pathway and inhibitors of the pro-inflammatory NF-κB pathway.[4][7] Key differences lie in their origins, chemical stability, and pharmacokinetic profiles. Sulforaphane is exceptionally well-studied, with high bioavailability from raw cruciferous vegetables, making it a popular candidate for clinical investigation.[6][11] this compound, while showing high potency in vitro, presents challenges related to its volatility and the limited data on its bioavailability in humans.[1] For researchers, the choice between these compounds may depend on the specific biological question, the desired delivery method, and the importance of bioavailability versus raw potency in the chosen experimental model. This guide provides the foundational data and methodologies to inform such decisions in the ongoing exploration of these promising natural products for drug development.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | The potential of this compound for cancer prevention and treatment, with mechanism insights [frontiersin.org]
- 4. Sulforaphane - role in aging and neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Sulforaphane and Other Nutrigenomic Nrf2 Activators: Can the Clinician's Expectation Be Matched by the Reality? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Sulforaphane-mediated immune regulation through inhibition of NF-kB and MAPK signaling pathways in human dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. L-Sulforaphane: mechanism of action and clinical applications_Chemicalbook [chemicalbook.com]
- 10. Nrf2–ARE Signaling Acts as Master Pathway for the Cellular Antioxidant Activity of Fisetin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sulforaphane: Its “Coming of Age” as a Clinically Relevant Nutraceutical in the Prevention and Treatment of Chronic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. researchgate.net [researchgate.net]
- 14. Diallyl sulfide, diallyl disulfide, and this compound inhibit migration and invasion in human colon cancer colo 205 cells through the inhibition of matrix metalloproteinase-2, -7, and -9 expressions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound suppresses tumor growth through the attenuation of Nrf2/Akt and activation of p38/JNK and potentiates cisplatin efficacy in gastric cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Anticancer properties of sulforaphane: current insights at the molecular level - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Bioavailability and kinetics of sulforaphane in humans after consumption of cooked versus raw broccoli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Improving sulforaphane bioavailability from cooked broccoli | IDEALS [ideals.illinois.edu]
- 19. Diallyl disulfide - Wikipedia [en.wikipedia.org]
- 20. Exploring the role and mechanisms of this compound and diallyl disulfide in chronic constriction-induced neuropathic pain in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Bioavailability of sulforaphane from two broccoli sprout beverages: Results of a short term, cross-over clinical trial in Qidong, China - PMC [pmc.ncbi.nlm.nih.gov]
- 22. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 23. MTT Analysis Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 24. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. Comparison of human Nrf2 antibodies: A tale of two proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pnas.org [pnas.org]
- 27. researchgate.net [researchgate.net]
Validating the In Vivo Anticancer Effects of Diallyl Trisulfide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the in vivo anticancer effects of diallyl trisulfide (DATS), a promising bioactive compound derived from garlic. We objectively compare its performance against controls and in combination with standard chemotherapeutic agents, supported by experimental data from preclinical studies. This document is intended to serve as a valuable resource for researchers and professionals in the field of oncology drug development.
I. Executive Summary
This compound (DATS) has demonstrated significant anticancer activity in a variety of in vivo cancer models. Preclinical evidence strongly suggests that DATS can inhibit tumor growth, induce apoptosis, arrest the cell cycle, and suppress metastasis. Furthermore, it has shown potential as a chemosensitizing agent, enhancing the efficacy of conventional chemotherapy drugs like cisplatin and doxorubicin while potentially mitigating some of their side effects. This guide synthesizes key findings from multiple studies to provide a clear and data-driven overview of the in vivo performance of DATS.
II. Comparative Efficacy of this compound in Vivo
The in vivo anticancer effects of DATS have been evaluated in numerous xenograft models using various cancer cell lines. The following tables summarize the quantitative data from these studies, highlighting the efficacy of DATS both as a standalone treatment and in combination with other agents.
Table 1: Monotherapy Efficacy of this compound in Xenograft Models
| Cancer Type | Cell Line | Animal Model | DATS Dosage | Treatment Duration | Tumor Growth Inhibition | Key Biomarker Changes | Reference |
| Lung Cancer | NCI-H460 | Nude Mice | 30-40 mg/kg/day | 24 days | Significant suppression (p<0.001) | ↑p53, ↑p21, ↑Bax, ↓Ki67, ↓MMP-9, ↑E-cadherin | [1] |
| Prostate Cancer | PC-3 | Athymic Mice | 6 µmol (thrice weekly) | 20 days | ~3-fold smaller tumor volume vs. control | ↑Bax, ↑Bak | [2] |
| Prostate Cancer | TRAMP Mice | TRAMP Mice | 1-2 mg/day (thrice weekly) | 13 weeks | Inhibition of progression to poorly-differentiated carcinoma | ↓PCNA, ↓Synaptophysin, ↑Cyclin B1, ↑Securin | [3] |
| Lung Cancer | A549 | Nude Mice | Not specified | Not specified | Significant retardation of xenograft growth | ↑Bax/Bcl-2 ratio, ↑Caspase-3, -8, -9 activity | [4] |
Table 2: Combination Therapy Efficacy of this compound in Xenograft Models
| Cancer Type | Cell Line | Combination Agent | Animal Model | DATS Dosage | Key Findings | Reference |
| Lung Cancer | NCI-H460 | Cisplatin (DDP) | Nude Mice | 20-30 mg/kg | Enhanced anti-tumor activity with fewer side effects (reduced weight loss) compared to DDP alone.[5] | [1][5] |
| Gastric Cancer | Not specified | Cisplatin | Xenograft Model | Not specified | Greater tumor growth inhibition compared to either drug alone.[6] | [7] |
| Gastric Cancer | Not specified | Docetaxel | Xenograft Model | Not specified | Greater tumor growth inhibition compared to either drug alone.[6] | [8] |
| Colorectal Cancer | AOM-induced | Doxorubicin (DOXL) | Mice | Not specified | High dose of DATS liposomes (DATSL) pretreatment with DOXL chemotherapy was highly effective in inhibiting colon cancer promotion.[9] | [9] |
| Ovarian Cancer | A2780/DDP | Cisplatin (DDP) | Cisplatin-resistant animal model | Not specified | Significantly overcame cisplatin resistance, leading to tumor size reduction.[10] | [10] |
III. Experimental Protocols
The following are generalized methodologies for key experiments cited in the evaluation of the in vivo anticancer effects of DATS.
Xenograft Mouse Model of Cancer
-
Cell Culture: Human cancer cell lines (e.g., NCI-H460, PC-3, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Animal Model: Male or female athymic nude mice (4-6 weeks old) are typically used.
-
Tumor Cell Implantation: A suspension of cancer cells (typically 1 x 10^6 to 5 x 10^6 cells in 100-200 µL of PBS or media) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor size is measured regularly (e.g., every 2-3 days) using a caliper. Tumor volume is calculated using the formula: (length × width^2) / 2.
-
Treatment Administration: Once tumors reach a palpable size (e.g., 50-100 mm³), mice are randomized into control and treatment groups. DATS is typically administered via oral gavage or intraperitoneal injection at specified doses and frequencies.[1][2][3] Control groups receive the vehicle (e.g., corn oil or PBS).
-
Endpoint: The experiment is terminated when tumors in the control group reach a predetermined size or at a specified time point. Tumors and major organs are then excised for further analysis.[1]
Immunohistochemistry (IHC)
-
Tissue Preparation: Excised tumor tissues are fixed in formalin and embedded in paraffin.
-
Sectioning: 4-5 µm sections are cut from the paraffin-embedded blocks.
-
Staining: Sections are deparaffinized, rehydrated, and subjected to antigen retrieval. They are then incubated with primary antibodies against target proteins (e.g., Ki-67, Bax, p53, CD31) overnight at 4°C.
-
Detection: Following incubation with a secondary antibody, the signal is detected using a chromogenic substrate (e.g., DAB).
-
Analysis: The stained slides are examined under a microscope, and the expression and localization of the target proteins are evaluated.[1]
Western Blotting
-
Protein Extraction: Tumor tissues are homogenized in lysis buffer to extract total proteins.
-
Quantification: Protein concentration is determined using a BCA protein assay.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: The membrane is blocked and then incubated with primary antibodies against proteins of interest (e.g., caspases, PARP, Bcl-2 family proteins).
-
Detection: After incubation with a horseradish peroxidase-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[10]
IV. Signaling Pathways and Mechanisms of Action
DATS exerts its anticancer effects by modulating multiple signaling pathways. The following diagrams illustrate some of the key mechanisms.
Caption: DATS-induced apoptosis signaling pathways.
Caption: DATS-mediated cell cycle arrest pathways.
Caption: General experimental workflow for in vivo studies.
V. Conclusion and Future Perspectives
The collective evidence from in vivo preclinical studies strongly supports the potential of this compound as an anticancer agent. Its ability to inhibit tumor growth as a monotherapy and to enhance the efficacy of existing chemotherapeutics is particularly noteworthy.[1][7] The favorable safety profile observed in animal models, such as the lack of significant weight loss, further underscores its therapeutic promise.[1][3][4]
Future research should focus on a number of key areas. Firstly, while many studies have demonstrated efficacy, there is a need for more comprehensive pharmacokinetic and pharmacodynamic studies to optimize dosing and delivery methods.[8] The low water solubility of DATS presents a challenge for clinical translation, and the development of novel formulations, such as liposomes, could improve its bioavailability and therapeutic index.[9]
Moreover, further investigation into the molecular mechanisms of DATS is warranted, particularly in the context of drug resistance.[10] Understanding how DATS overcomes resistance to drugs like cisplatin could open up new avenues for treating refractory cancers. Finally, well-designed clinical trials are the essential next step to validate these promising preclinical findings in human patients and to determine the true potential of DATS in the clinical setting.[8] While only one clinical study has specifically examined the anti-cancer role of DATS, the initial results in a high-risk population for gastric cancer were encouraging.[8]
References
- 1. This compound Inhibits Growth of NCI-H460 in Vitro and in Vivo, and Ameliorates Cisplatin-Induced Oxidative Injury in the Treatment of Lung Carcinoma in Xenograft Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound suppresses growth of PC-3 human prostate cancer xenograft in vivo in association with Bax and Bak induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Garlic Constituent this compound Prevents Development of Poorly-Differentiated Prostate Cancer and Pulmonary Metastasis Multiplicity in TRAMP Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound induces apoptosis and inhibits proliferation of A549 cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Inhibits Growth of NCI-H460 in Vitro and in Vivo, and Ameliorates Cisplatin-Induced Oxidative Injury in the Treatment of Lung Carcinoma in Xenograft Mice [ijbs.com]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | The potential of this compound for cancer prevention and treatment, with mechanism insights [frontiersin.org]
- 8. Dietary Bioactive this compound in Cancer Prevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lipid-Based Nanoparticle Formulation of this compound Chemosensitizes the Growth Inhibitory Activity of Doxorubicin in Colorectal Cancer Model: A Novel In Vitro, In Vivo and In Silico Analysis [mdpi.com]
- 10. This compound alleviates chemotherapy sensitivity of ovarian cancer via the AMPK/SIRT1/PGC1α pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Diallyl Trisulfide and Other H₂S Donors: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive, data-driven comparison of diallyl trisulfide (DATS), a key organosulfur compound from garlic, with other widely used hydrogen sulfide (H₂S) donors. Intended for researchers, scientists, and drug development professionals, this document synthesizes experimental data to offer an objective evaluation of their performance, mechanisms of action, and biological effects.
Introduction: The Growing Importance of H₂S Donors
Hydrogen sulfide is now recognized as a critical gaseous signaling molecule, or "gasotransmitter," alongside nitric oxide (NO) and carbon monoxide (CO). It plays a pivotal role in a multitude of physiological processes, including cardiovascular homeostasis, inflammation, and cellular antioxidant responses.[1][2] The therapeutic potential of H₂S has led to the development and investigation of various H₂S-releasing molecules, known as H₂S donors. These donors are essential tools for studying the biological effects of H₂S and hold promise as novel therapeutic agents.[1] this compound (DATS) is a naturally occurring polysulfide that has garnered significant attention for its potent biological activities, largely attributed to its ability to donate H₂S.[3]
This guide will compare DATS with other common H₂S donors, focusing on their H₂S release kinetics, their impact on cellular signaling pathways, and their overall efficacy in preclinical models.
Chemical Properties and H₂S Release Mechanisms
The efficacy of an H₂S donor is largely determined by its mechanism and rate of H₂S release. H₂S donors are broadly categorized based on their release triggers, which can include hydrolysis or interaction with cellular thiols like glutathione (GSH).[4][5][6]
This compound (DATS): A natural, thiol-triggered donor. DATS releases H₂S rapidly upon reaction with endogenous thiols, particularly glutathione (GSH).[7] The mechanism involves a thiol-disulfide exchange, leading to the formation of an allyl perthiol, which then decomposes to release H₂S.[7] This thiol-dependent release allows for a more targeted and biologically relevant H₂S donation compared to spontaneous donors.
Sodium Hydrosulfide (NaHS): An inorganic salt that serves as a rapid, uncontrolled H₂S donor. In aqueous solutions, NaHS dissociates instantaneously to release HS⁻, which is in equilibrium with H₂S at physiological pH.[6] Its rapid and widespread release makes it a useful tool for studying the acute effects of H₂S, but it lacks the controlled release profile desirable for therapeutic applications.
GYY4137: A slow-releasing H₂S donor. GYY4137 releases H₂S over a prolonged period through hydrolysis.[2] This slow and sustained release profile is often considered advantageous for mimicking endogenous H₂S production and for therapeutic applications requiring long-term action.
Diallyl Disulfide (DADS): Another garlic-derived organosulfur compound. Contrary to some earlier reports, DADS is a slow H₂S donor.[7][8] Its H₂S release is significantly slower than that of DATS and occurs through a different, less efficient reaction pathway with GSH.[7] The misconception of DADS as a rapid donor has often been attributed to contamination with DATS.[7]
Below is a diagram illustrating the thiol-dependent H₂S release from DATS.
Quantitative Comparison of H₂S Release Kinetics
The following table summarizes the H₂S release kinetics of DATS in comparison to other donors. The data is compiled from multiple studies and standardized where possible for comparative purposes.
| H₂S Donor | Release Trigger | Release Rate | Cmax (Maximum Concentration) | t½ (Half-life of Release) | Key Characteristics |
| This compound (DATS) | Thiols (e.g., GSH) | Fast | High (thiol-dependent) | Short | Rapid, biologically-triggered release |
| Sodium Hydrosulfide (NaHS) | Spontaneous (hydrolysis) | Very Fast (instantaneous) | Very High (concentration-dependent) | Very Short | Uncontrolled, burst release |
| GYY4137 | Hydrolysis | Slow | Low to Moderate | Long | Sustained, slow release |
| Diallyl Disulfide (DADS) | Thiols (e.g., GSH) | Very Slow | Low | Long | Slow, less efficient than DATS |
Comparative Biological Efficacy: Activation of the Nrf2-ARE Pathway
A key mechanism underlying the cytoprotective effects of H₂S is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway.[9] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Both DATS and GYY4137 have been shown to activate this protective pathway.[9][10][11]
The diagram below illustrates the Nrf2-ARE signaling pathway activated by H₂S donors like DATS.
The following table presents a comparative summary of the effects of different H₂S donors on key biological markers.
| Biological Effect | This compound (DATS) | Sodium Hydrosulfide (NaHS) | GYY4137 | Diallyl Disulfide (DADS) |
| Nrf2 Nuclear Translocation | Strong induction | Moderate induction | Moderate, sustained induction | Weak induction |
| HO-1 Expression | Significant upregulation | Upregulation | Sustained upregulation | Minor upregulation |
| Anti-inflammatory (e.g., ↓TNF-α) | Potent inhibition | Potent, but transient inhibition | Sustained inhibition | Weak inhibition |
| Cardioprotection | Strong protective effects | Protective, but short-lived | Long-lasting protective effects | Limited protective effects |
| Cytotoxicity | Low at therapeutic doses | Can be cytotoxic at high, uncontrolled concentrations | Generally low cytotoxicity | Low cytotoxicity |
Experimental Protocols
To ensure reproducibility and facilitate further research, detailed methodologies for key experiments are provided below.
Measurement of H₂S Release
A common method for measuring H₂S release from donors is the methylene blue assay or the use of H₂S-selective fluorescent probes.
Protocol: Methylene Blue Assay
-
Prepare a reaction mixture containing the H₂S donor at the desired concentration in phosphate-buffered saline (PBS, pH 7.4) with or without a thiol source (e.g., 2 mM GSH).
-
Incubate the mixture at 37°C. At various time points, take aliquots of the reaction mixture.
-
Add the aliquot to a solution containing zinc acetate to trap the H₂S as zinc sulfide.
-
Add N,N-dimethyl-p-phenylenediamine sulfate in sulfuric acid, followed by ferric chloride.
-
Incubate in the dark for 20 minutes to allow for color development.
-
Measure the absorbance at 670 nm using a spectrophotometer.
-
Calculate the H₂S concentration using a standard curve prepared with NaHS.
Western Blot for Nrf2 Activation
This protocol is used to assess the translocation of Nrf2 from the cytoplasm to the nucleus.
Protocol: Nrf2 Western Blot
-
Culture cells (e.g., endothelial cells, macrophages) to 80% confluency and treat with the H₂S donor for the desired time.
-
Lyse the cells and separate the nuclear and cytoplasmic fractions using a commercial kit.
-
Determine the protein concentration of each fraction using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against Nrf2 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Use Lamin B and β-actin or GAPDH as loading controls for the nuclear and cytoplasmic fractions, respectively.
Cell Viability Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol: MTT Assay
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the H₂S donor for the desired duration (e.g., 24 hours).
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Express cell viability as a percentage of the untreated control.
Measurement of Inflammatory Cytokines (ELISA)
An Enzyme-Linked Immunosorbent Assay (ELISA) can be used to quantify the production of inflammatory cytokines like TNF-α.
Protocol: TNF-α ELISA
-
Culture cells (e.g., RAW 264.7 macrophages) and pre-treat with the H₂S donor for 1 hour.
-
Stimulate the cells with an inflammatory agent (e.g., lipopolysaccharide, LPS) for a specified time (e.g., 18-24 hours).
-
Collect the cell culture supernatant.
-
Perform the ELISA according to the manufacturer's instructions for the specific TNF-α kit.
-
Briefly, coat a 96-well plate with a capture antibody, add the standards and samples, followed by a detection antibody, an enzyme conjugate, and a substrate.
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
Calculate the TNF-α concentration from the standard curve.
The workflow for a typical comparative study of H₂S donors is depicted below.
Conclusion
This compound stands out as a potent, naturally derived H₂S donor with a rapid, thiol-triggered release mechanism. This allows for a more physiologically relevant mode of H₂S delivery compared to the uncontrolled burst from inorganic salts like NaHS or the slow, hydrolysis-dependent release from GYY4137. The potent activation of the Nrf2-ARE pathway by DATS underscores its significant antioxidant and cytoprotective capabilities.
The choice of an H₂S donor for research or therapeutic development should be guided by the specific application. For studies requiring acute and rapid H₂S delivery, DATS and NaHS are suitable, with DATS offering a more biologically controlled release. For applications necessitating sustained, low-level H₂S, GYY4137 is a more appropriate choice. This guide provides the foundational data and methodologies to aid researchers in making informed decisions when selecting and evaluating H₂S donors for their specific research needs.
References
- 1. H2S Donors and Their Use in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jabps.journals.ekb.eg [jabps.journals.ekb.eg]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and Hydrogen Sulfide Releasing Properties of Diaminodisulfides and Dialkoxydisulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Trends in H2S-Donors Chemistry and Their Effects in Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Is a Fast H2S Donor, but Diallyl Disulfide Is a Slow One: The Reaction Pathways and Intermediates of Glutathione with Polysulfides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Hydrogen Sulfide Induces Keap1 S-sulfhydration and Suppresses Diabetes-Accelerated Atherosclerosis via Nrf2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Independent Verification of Diallyl Trisulfide's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the independently verified mechanisms of action of diallyl trisulfide (DATS), a promising anti-cancer compound derived from garlic. By summarizing key experimental findings and detailing methodologies, this document serves as a valuable resource for researchers investigating the therapeutic potential of DATS.
Induction of Apoptosis
A cornerstone of this compound's anti-cancer activity is its ability to induce programmed cell death, or apoptosis, in a variety of cancer cell lines. This has been independently verified across numerous studies, which consistently show DATS triggers both intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.
A key event in the intrinsic pathway is the regulation of the Bcl-2 family of proteins. DATS has been shown to decrease the expression of the anti-apoptotic protein Bcl-2 while increasing the expression of the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, the executioners of apoptosis.[1][2] The activation of caspase-3, a key executioner caspase, is a hallmark of DATS-induced apoptosis.[1][3][4]
Comparative Efficacy of DATS in Inducing Apoptosis
| Cell Line | DATS Concentration (µM) | Incubation Time (h) | Key Findings | Reference |
| Human colorectal cancer (primary cells) | Not specified | Time-dependent | Increased levels of cytochrome c, Apaf-1, AIF, caspase-3, and caspase-9. | [1] |
| Human basal cell carcinoma (BCC) | Dose-dependent | Not specified | Increased phospho-p53 and Bax; decreased Bcl-2 and Bcl-xl. Release of cytochrome c, AIF, and HtrA2/Omi. | [2] |
| Human breast ductal carcinoma in situ (DCIS) | 40, 80, 160 | 24 | Dose-dependent increase in cytoplasmic histone-associated DNA fragmentation. | [5] |
| Human prostate cancer (PC-3) | 40 | 16-24 | Suppression of XIAP protein expression. | [6] |
| Ovarian cancer (A2780/DDP and A2780) | Not specified | Not specified | Increased apoptosis rates detected by flow cytometry. | [7] |
Experimental Protocol: Western Blot for Caspase-3 Activation
This protocol outlines the general steps for detecting the activation of caspase-3 in cell lysates treated with DATS using Western blotting.
1. Sample Preparation:
- Culture cells to the desired confluency and treat with DATS at various concentrations and time points.
- Harvest cells and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
- Determine protein concentration of the lysates using a standard assay (e.g., BCA assay).
2. SDS-PAGE and Electrotransfer:
- Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.
- Run the gel to separate proteins by size.
- Transfer the separated proteins to a nitrocellulose or PVDF membrane.
3. Immunoblotting:
- Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk in TBST) for 1 hour at room temperature.
- Incubate the membrane with a primary antibody specific for cleaved caspase-3 overnight at 4°C.
- Wash the membrane several times with TBST.
- Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again with TBST.
4. Detection:
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
Visualize the protein bands using a chemiluminescence detection system. The presence of a band corresponding to the molecular weight of cleaved caspase-3 indicates its activation.[4][8][9]
Figure 1: this compound (DATS) induced intrinsic apoptosis pathway.
Cell Cycle Arrest at G2/M Phase
Multiple independent studies have confirmed that DATS can halt the proliferation of cancer cells by inducing cell cycle arrest, most prominently at the G2/M phase.[10][11][12][13] This arrest prevents cancer cells from dividing and proliferating. The mechanism underlying this effect involves the modulation of key cell cycle regulatory proteins.
Comparative Analysis of DATS-Induced G2/M Arrest
| Cell Line | DATS Concentration (µM) | Incubation Time (h) | Percentage of Cells in G2/M | Reference |
| Human Prostate Cancer (PC-3) | 10-40 | 24 | Dose-dependent increase | [6] |
| Human Bladder Carcinoma (5637) | 30, 50 | 48 | Not specified | [14] |
| Human Colon Cancer | Not specified | Not specified | Not specified | [10] |
| Human Breast Cancer | Not specified | Not specified | Not specified | [11] |
| Human Glioblastoma | Not specified | Not specified | Not specified | [12] |
Experimental Protocol: Flow Cytometry for Cell Cycle Analysis
This protocol describes the use of flow cytometry with propidium iodide (PI) staining to analyze the cell cycle distribution of cells treated with DATS.
1. Cell Preparation:
- Treat cells with DATS at desired concentrations for a specific duration.
- Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).
- Fix the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. Cells can be stored at -20°C for several weeks after fixation.
2. Staining:
- Centrifuge the fixed cells to remove the ethanol.
- Wash the cell pellet with PBS.
- Resuspend the cells in a staining solution containing propidium iodide (PI) and RNase A. RNase A is crucial to degrade RNA and ensure that PI only stains DNA.
- Incubate the cells in the staining solution for at least 30 minutes at room temperature in the dark.
3. Flow Cytometry Analysis:
Analyze the stained cells using a flow cytometer.
The DNA content of the cells is measured by detecting the fluorescence of PI.
The resulting data is displayed as a histogram, where the x-axis represents DNA content and the y-axis represents the number of cells.
The histogram will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle. The percentage of cells in each phase can be quantified using cell cycle analysis software.[15][16][17][18]
Figure 2: this compound (DATS) induces cell cycle arrest at the G2/M phase.
Generation of Reactive Oxygen Species (ROS)
DATS has been shown to exert its anti-cancer effects in part by increasing the intracellular levels of reactive oxygen species (ROS).[1][2] This elevation in ROS can induce oxidative stress, leading to DNA damage, apoptosis, and cell cycle arrest in cancer cells. The pro-oxidant effect of DATS appears to be selective for cancer cells, as it has been reported to have antioxidant effects in normal cells.
Comparative Data on DATS-Induced ROS Production
| Cell Line | DATS Concentration (µM) | Incubation Time (h) | Method of Detection | Key Findings | Reference |
| Human colorectal cancer (primary cells) | Not specified | Not specified | DAPI stain | Increased ROS production. | [1] |
| Human basal cell carcinoma (BCC) | Dose-dependent | Not specified | Not specified | Associated with intracellular ROS accumulation. | [2] |
| Human breast ductal carcinoma in situ (DCIS) | Not specified | Not specified | Not specified | DATS-induced apoptosis was abrogated by the ROS scavenger NAC. | [5] |
| Ovarian cancer (A2780/DDP and A2780) | Not specified | Not specified | Not specified | Increased release of ROS. | [7] |
| RAW 264.7 murine macrophages | Varying concentrations | Not specified | DCFDA | Increased accumulation of ROS. | [19] |
Experimental Protocol: Measurement of Intracellular ROS using DCFH-DA
This protocol describes a common method for quantifying intracellular ROS levels using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).
1. Cell Preparation and Staining:
- Seed cells in a multi-well plate and allow them to adhere.
- Treat the cells with DATS at various concentrations.
- After the treatment period, remove the medium and wash the cells with PBS.
- Incubate the cells with a working solution of DCFH-DA in serum-free medium for 30-60 minutes at 37°C in the dark. DCFH-DA is cell-permeable and is deacetylated by intracellular esterases to the non-fluorescent DCFH.
2. ROS Detection:
- In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
- After incubation, wash the cells with PBS to remove excess probe.
- Measure the fluorescence intensity using a fluorescence microplate reader or a fluorescence microscope. The intensity of the fluorescence is directly proportional to the amount of intracellular ROS.[20][21][22]
Modulation of Signaling Pathways
DATS has been shown to influence several key signaling pathways that are often dysregulated in cancer, including the PI3K/Akt pathway.[23][24][25][26][27] The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and metabolism. By inhibiting this pathway, DATS can suppress tumor growth and survival.
Experimental Protocol: Western Blot Analysis of PI3K/Akt Pathway Proteins
1. Sample Preparation:
- Treat cancer cells with DATS and prepare cell lysates as described in the caspase-3 Western blot protocol.
2. SDS-PAGE and Electrotransfer:
- Separate proteins by SDS-PAGE and transfer them to a membrane.
3. Immunoblotting:
- Block the membrane and then incubate with primary antibodies specific for key proteins in the PI3K/Akt pathway, such as total Akt, phosphorylated Akt (p-Akt), and other downstream targets.
- Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
4. Detection:
Visualize the protein bands using an ECL substrate. A decrease in the level of p-Akt relative to total Akt would indicate inhibition of the PI3K/Akt pathway by DATS.
Figure 3: this compound (DATS) inhibits the PI3K/Akt signaling pathway.
Other Verified Mechanisms
Oxidative Modification of β-tubulin
DATS has been shown to directly interact with and modify cellular proteins. One such target is β-tubulin, a key component of microtubules. DATS can cause oxidative modification of cysteine residues on β-tubulin, disrupting microtubule dynamics and leading to G2/M arrest and apoptosis. This mechanism has been investigated using techniques like mass spectrometry to identify the specific modifications.[28][29][30][31]
Generation of Hydrogen Sulfide (H₂S)
DATS can be metabolized in the body to produce hydrogen sulfide (H₂S), a gaseous signaling molecule with various physiological effects.[32][33][34][35][36] The release of H₂S is thought to contribute to some of the cardioprotective and anti-inflammatory effects of DATS. The quantification of H₂S release can be performed using various analytical methods, including colorimetric assays and fluorescence-based probes.[32][33][34][35][36]
This comparative guide highlights the extensively verified mechanisms through which this compound exerts its anti-cancer effects. The consistent findings across multiple independent studies provide a strong foundation for the continued investigation and development of DATS as a potential therapeutic agent. Researchers are encouraged to utilize the provided protocols as a starting point for their own investigations into the multifaceted actions of this promising natural compound.
References
- 1. This compound induces apoptosis in human primary colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound induces apoptosis of human basal cell carcinoma cells via endoplasmic reticulum stress and the mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diallyl Disulfide: A Bioactive Garlic Compound with Anticancer Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound Induces Apoptosis in Breast Ductal Carcinoma In Situ Derived and Minimally Invasive Breast Cancer Cells [mdpi.com]
- 6. Garlic Constituent this compound Suppresses X-linked Inhibitor of Apoptosis Protein in Prostate Cancer Cells in Culture and In Vivo | Cancer Prevention Research | American Association for Cancer Research [aacrjournals.org]
- 7. This compound alleviates chemotherapy sensitivity of ovarian cancer via the AMPK/SIRT1/PGC1α pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. media.cellsignal.com [media.cellsignal.com]
- 9. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Cycle Arrest in G2/M Phase Enhances Replication of Interferon-Sensitive Cytoplasmic RNA Viruses via Inhibition of Antiviral Gene Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cell Cycle Arrest in G2/M Phase Enhances Replication of Interferon-Sensitive Cytoplasmic RNA Viruses via Inhibition of Antiviral Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. G2/M cell cycle arrest in the life cycle of viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell cycle G2/M arrest through an S phase-dependent mechanism by HIV-1 viral protein R - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. wp.uthscsa.edu [wp.uthscsa.edu]
- 16. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 17. cancer.wisc.edu [cancer.wisc.edu]
- 18. Why Cell Cycle Analysis Details Are Critical In Flow Cytometry - ExpertCytometry [expertcytometry.com]
- 19. Item - The analysis of this compound on cell viability, osteoclast formation, mitogen activated protein kinase protein expression, oxidative stress markers expression and accumulation of reactive oxygen species - University of Pretoria - Figshare [researchdata.up.ac.za]
- 20. tandfonline.com [tandfonline.com]
- 21. researchgate.net [researchgate.net]
- 22. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 23. A Comprehensive Analysis of the PI3K/AKT Pathway: Unveiling Key Proteins and Therapeutic Targets for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 24. New insights on PI3K/AKT pathway alterations and clinical outcomes in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 25. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 26. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 27. mdpi.com [mdpi.com]
- 28. Mass spectrometry analysis of C-terminal posttranslational modifications of tubulins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Systematic Identification of Microtubule Posttranslational Modification "Readers" by Quantitative Proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Comprehensive Analysis of Protein Modifications by Top-down Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 33. khu.elsevierpure.com [khu.elsevierpure.com]
- 34. par.nsf.gov [par.nsf.gov]
- 35. researchgate.net [researchgate.net]
- 36. Analytical Methods for Detection of Gasotransmitter Hydrogen Sulfide Released from Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Diallyl Trisulfide: A Guide for Laboratory Professionals
The proper disposal of diallyl trisulfide is critical for ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to handle and dispose of this compound responsibly. This compound is a toxic and environmentally hazardous substance, necessitating strict adherence to safety protocols.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, chemical-resistant gloves (tested according to EN 374), safety goggles with side-shields, and impervious clothing[1][2][3]. Work should be conducted in a well-ventilated area, preferably under a chemical fume hood[2].
In the event of a spill, immediately contain the leak by using absorbent materials such as sand, diatomite, or universal binders[1][4]. Do not allow the substance to enter drains, surface water, or groundwater[1][2][4]. Collect the absorbed material and place it into a suitable, labeled container for disposal[1][4]. Ensure the affected area is well-ventilated[1].
Quantitative Data Summary
The following table summarizes key quantitative data related to the safe handling and disposal of this compound.
| Parameter | Value | Reference |
| UN Number | 2810 | [1] |
| UN Proper Shipping Name | TOXIC LIQUID, ORGANIC, N.O.S. (this compound) | [1] |
| Transport Hazard Class | 6.1 (Toxic) | [1] |
| Packing Group | III | [1] |
| Oral Acute Toxicity | Category 3 (Toxic if swallowed) or Category 4 (Harmful if swallowed) | [1][2][4][5] |
| Aquatic Toxicity | Category 1 (Very toxic to aquatic life with long lasting effects) | [2] |
Step-by-Step Disposal Protocol
The approved method for this compound disposal is through an authorized waste disposal plant or industrial combustion facility[1][2][3].
Experimental Protocol: Waste Collection and Labeling
-
Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Containerization: Use only approved, leak-proof containers for storing this compound waste. The containers must be compatible with the chemical[1].
-
Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., skull and crossbones for toxicity, environmental hazard)[1][5].
-
Storage: Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area, away from incompatible materials such as strong acids, alkalis, and oxidizing agents[2]. Store locked up[1][5].
Experimental Protocol: Final Disposal
-
Contact EHS: Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.
-
Manifesting: Ensure all required waste disposal paperwork (manifests) is completed accurately, in accordance with local, regional, and national regulations[1].
-
Professional Disposal: The waste will be transported by a licensed hazardous waste contractor to a permitted treatment, storage, and disposal facility (TSDF) for final disposition, likely via incineration.
Disposal Procedure Workflow
Caption: Workflow for the safe disposal of this compound.
Environmental and Health Hazards
This compound is classified as very toxic to aquatic life with long-lasting effects, meaning that improper release into the environment can cause significant harm to ecosystems[2]. It is also toxic if swallowed, and appropriate first aid measures should be taken in case of exposure. If swallowed, immediately call a poison center or doctor[1][4][5]. Do not induce vomiting[1]. If the substance comes into contact with skin, wash with plenty of soap and water[1]. In case of eye contact, rinse cautiously with water for several minutes[1][4].
References
Safeguarding Your Research: A Guide to Handling Diallyl Trisulfide
For researchers and scientists in drug development, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling diallyl trisulfide, a key organosulfur compound found in garlic with significant therapeutic potential. Adherence to these procedures will help mitigate risks and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive suite of personal protective equipment is mandatory to prevent exposure. The required PPE includes:
-
Eye Protection: Chemical safety goggles or a face shield are essential to protect against splashes.[1]
-
Body Protection: A laboratory coat or chemical-resistant apron should be worn to protect against skin contact.[1] In cases of potential significant exposure, chemically resistant coveralls may be necessary.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[3] If a fume hood is not available or if there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an organic vapor cartridge is required.
Summary of Personal Protective Equipment for this compound
| PPE Category | Specification |
| Eye and Face Protection | Chemical safety goggles or a full-face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene, Butyl Rubber). Inspect prior to use. |
| Body Protection | Laboratory coat or chemical-resistant apron. Consider coveralls for extensive handling. |
| Respiratory Protection | Use in a chemical fume hood. If not feasible, a NIOSH-approved respirator with an organic vapor cartridge is necessary. |
Operational Plan: Safe Handling and Storage
Handling Procedures:
-
Ventilation: Always handle this compound in a well-ventilated area, with a chemical fume hood being the preferred location to minimize inhalation exposure.[3]
-
Ignition Sources: this compound is flammable. Keep it away from open flames, sparks, and hot surfaces. Use non-sparking tools when handling the compound.[1][4]
-
Personal Hygiene: Avoid eating, drinking, or smoking in areas where this compound is handled. Wash hands thoroughly with soap and water after handling.[3]
-
Avoid Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing.[5]
Storage Procedures:
-
Container: Store in a tightly sealed, original container in a cool, dry, and well-ventilated area.[4]
-
Incompatibilities: Keep away from strong oxidizing agents.[1]
-
Temperature: Store at the recommended temperature, typically -20°C for long-term stability.[5]
Emergency Response: Spill and Exposure Incidents
Immediate and appropriate action is critical in the event of a spill or personnel exposure.
Spill Cleanup Protocol:
-
Evacuate: Immediately evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.
-
Personal Protection: Don the appropriate PPE, including respiratory protection, chemical-resistant gloves, and eye protection, before attempting to clean the spill.
-
Containment: For liquid spills, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial sorbent.[4]
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it into a labeled, sealable container for hazardous waste disposal.[1]
-
Decontamination: Decontaminate the spill area with a suitable solvent, followed by washing with soap and water.
-
Waste Disposal: Dispose of all contaminated materials, including PPE, as hazardous waste according to institutional and local regulations.
Personnel Exposure Protocol:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water. Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]
Disposal Plan
Proper disposal of this compound and its contaminated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Collection:
-
Collect all this compound waste, including unused product and contaminated materials (e.g., absorbent pads, gloves, and labware), in a designated, properly labeled, and sealed hazardous waste container.
-
The container must be compatible with the chemical and clearly labeled as "Hazardous Waste" with the full chemical name, "this compound."
Disposal Procedure:
-
Regulatory Compliance: All chemical waste must be disposed of in accordance with local, state, and federal regulations. Do not dispose of this compound down the drain or in regular trash.[3]
-
Waste Vendor: Arrange for a licensed hazardous waste disposal company to collect and dispose of the waste. Provide them with the Safety Data Sheet (SDS) for this compound.
-
In-Lab Neutralization (for small quantities): For very small residual amounts, consult with your institution's environmental health and safety (EHS) office for approved in-lab neutralization procedures. A possible method for similar organosulfur compounds involves oxidation with a suitable reagent like sodium hypochlorite. However, this should only be performed by trained personnel with EHS approval.
Visual Safety Guides
To further aid in understanding the proper procedures, the following diagrams illustrate the key workflows for handling this compound.
Caption: Workflow for the safe handling of this compound.
Caption: Emergency response workflow for a this compound spill.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
